6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Description
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-5(12-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDKAUYDQJDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653379 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-77-9 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1099597-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS number
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Introduction: A Key Building Block in Modern Chemistry
This compound, identified by its CAS Number 1099597-77-9 , is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure incorporates the trifluoromethylpyridine (TFMP) moiety, a privileged scaffold in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group—such as high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and pharmacokinetic profiles of target compounds.[3][4] Consequently, this reagent is of significant interest to researchers and scientists in drug discovery and crop protection, enabling the construction of novel pharmaceuticals and agrochemicals.[5][6]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, reactivity, applications, and handling protocols, designed for professionals in the chemical and pharmaceutical sciences.
PART 1: Physicochemical and Structural Characteristics
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1099597-77-9 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO | [1][7] |
| Molecular Weight | 209.55 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.450 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.473 | [1] |
| Storage Temperature | -20°C, under inert gas | [1][8] |
| SMILES | FC(F)(F)c1cccc(n1)C(Cl)=O | [1] |
| InChI Key | AUWDKAUYDQJDMS-UHFFFAOYSA-N | [1][9] |
PART 2: Synthesis and Manufacturing Principles
The synthesis of trifluoromethylpyridine derivatives is a well-established field, driven by their importance in various industries.[6] While multiple strategies exist for creating the TFMP core, the conversion to the final acyl chloride is a standard, high-yield transformation.
Conceptual Synthesis Pathway
The most logical and industrially scalable synthesis of this compound starts from the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This precursor is then activated to the highly reactive acyl chloride using a standard chlorinating agent.
The general workflow can be visualized as follows:
Caption: Generalized two-step synthesis workflow.
Protocol: Conversion of Carboxylic Acid to Acyl Chloride
This protocol describes the laboratory-scale conversion of 6-(trifluoromethyl)picolinic acid to the target acyl chloride. The causality for this choice rests on the high efficiency and straightforward purification associated with reagents like thionyl chloride or oxalyl chloride.
Materials:
-
6-(Trifluoromethyl)picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen or argon gas. This is critical as the acyl chloride product is moisture-sensitive.
-
Dissolution: To the round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction, particularly when using oxalyl chloride.
-
Reagent Addition: Slowly add thionyl chloride (approx. 1.5 eq) or oxalyl chloride (approx. 1.2 eq) dropwise to the stirred suspension at 0 °C. Gas evolution (SO₂ or CO₂/CO) will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is often used directly in the next step without further purification. If high purity is required, distillation under high vacuum can be performed.
PART 3: Reactivity and Synthetic Applications
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this compound stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form stable amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its application as a molecular building block.
Caption: General acylation reactivity with common nucleophiles.
Applications in Drug Discovery & Agrochemicals
The TFMP scaffold is present in numerous commercialized and investigational molecules. The ability to introduce this moiety via a reactive handle like an acyl chloride is invaluable.
-
Pharmaceuticals: The TFMP group is found in drugs across various therapeutic areas.[3] For instance, derivatives are explored as RORγt inverse agonists for treating autoimmune diseases.[10] FDA-approved drugs like Enasidenib and Alpelisib contain related trifluoromethyl-heterocycle cores, highlighting the motif's value in modulating protein-ligand interactions and improving drug-like properties.[11]
-
Agrochemicals: Many modern insecticides and fungicides incorporate the TFMP structure to enhance potency and stability.[6] For example, the fungicide Fluazinam and the insecticide Sulfoxaflor are built from TFMP intermediates.[6] this compound serves as a key starting point for synthesizing analogs and developing new active ingredients.
PART 4: Spectroscopic Characterization Profile
Accurate characterization is essential for verifying the identity and purity of the reagent. The following section provides predicted spectroscopic data and a standard protocol for its acquisition. These predictions are based on the known effects of the trifluoromethyl and acyl chloride groups on the pyridine ring.[12][13]
Predicted Spectroscopic Data
| ¹H NMR (in CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Assignment |
| ~8.2 - 8.4 | d | ~8.0 | H-3 |
| ~8.0 - 8.2 | t | ~8.0 | H-4 |
| ~7.8 - 8.0 | d | ~8.0 | H-5 |
| ¹³C NMR (in CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~166 - 170 | C=O (carbonyl) |
| ~152 - 156 | C-2 |
| ~148 - 152 (q) | C-6 |
| ~138 - 142 | C-4 |
| ~126 - 130 | C-3 |
| ~120 - 124 | C-5 |
| ~118 - 122 (q) | -CF₃ |
| FT-IR (neat) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 - 1790 | C=O stretch (acyl chloride) |
| ~1580 - 1600 | C=N/C=C stretch (pyridine ring) |
| ~1250 - 1350 | C-F stretch (strong) |
| ~1100 - 1200 | C-F stretch (strong) |
Protocol for Spectroscopic Analysis
This protocol ensures a self-validating system for confirming the material's identity.
Instrumentation:
-
NMR Spectrometer (≥300 MHz for ¹H)
-
FT-IR Spectrometer with ATR attachment
Procedure:
-
NMR Sample Preparation:
-
In a dry NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Due to the reagent's moisture sensitivity, this should be performed under an inert atmosphere (e.g., in a glovebox) or quickly in a dry environment.
-
Cap the tube tightly.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the -CF₃ carbon.
-
-
FT-IR Acquisition:
-
Place a small drop of the neat liquid directly onto the crystal of the ATR-FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) immediately after the measurement.
-
PART 5: Safety, Handling, and Storage
This compound is a reactive and corrosive compound that requires careful handling.
-
GHS Classification: Skin Corrosion 1B.[1]
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
P310: Immediately call a POISON CENTER or doctor.[1]
-
Handle only in a well-ventilated chemical fume hood.[15]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Keep away from moisture and incompatible materials such as strong oxidizing agents, bases, and water.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is at -20°C under an inert atmosphere to maintain long-term stability.[1]
References
- 1. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 8. This compound [myskinrecipes.com]
- 9. PubChemLite - this compound (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
6-(Trifluoromethyl)pyridine-2-carbonyl chloride physical properties
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a highly reactive, fluorinated heterocyclic compound that serves as a critical building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the fields of drug discovery and agrochemical development, where the introduction of the 6-(trifluoromethyl)pyridine moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1][2][3] The presence of the electron-withdrawing trifluoromethyl group and the reactive acyl chloride functionality on the pyridine scaffold makes it a versatile reagent for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic characteristics, handling protocols, and synthetic utility, designed for researchers and development professionals who require a deep technical understanding of this reagent.
Chemical Identity and Structural Attributes
The unique reactivity and utility of this compound stem directly from its molecular structure. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent inductive effect of the C-6 trifluoromethyl group. This electronic feature influences the reactivity of the C-2 carbonyl chloride, making it a highly efficient acylating agent.
| Identifier | Data |
| IUPAC Name | This compound |
| CAS Number | 1099597-77-9[1][4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO[1][4] |
| Molecular Weight | 209.55 g/mol [1][4] |
| Chemical Structure |
|
| SMILES String | FC(F)(F)c1cccc(n1)C(Cl)=O[4] |
| InChI Key | AUWDKAUYDQJDMS-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical properties of this compound are critical for its appropriate handling, storage, and use in reactions. It is a liquid at room temperature with a density significantly greater than water.[4][5]
| Property | Value | Source(s) |
| Appearance | Liquid | [4] |
| Density | 1.450 g/mL at 25 °C | [4][5] |
| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [5] |
| Refractive Index | n20/D 1.473 | [4][5] |
| Flash Point | >110 °C | [5] |
Solubility and Reactivity Profile
As a reactive acyl chloride, this compound is not soluble in protic solvents like water or alcohols but rather reacts exothermically with them to form the corresponding carboxylic acid or ester, respectively. It is typically soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Its high reactivity necessitates handling under anhydrous conditions to prevent decomposition.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing nature of both the trifluoromethyl and carbonyl chloride groups, all signals will be shifted significantly downfield.
-
H-3, H-4, H-5: Expected in the range of δ 7.8 - 8.5 ppm. The precise chemical shifts and coupling patterns (doublets and a triplet) will depend on the specific electronic environment of each proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key structural information.
-
C=O (Carbonyl): Expected at δ 165 - 170 ppm, typical for an acyl chloride.[8]
-
C-2 and C-6 (Carbons bonded to substituents): Expected to be significantly deshielded, appearing in the δ 150 - 160 ppm region.[8]
-
Aromatic Carbons (C-3, C-4, C-5): Expected in the δ 120 - 145 ppm range.[8]
-
CF₃ Carbon: Expected around δ 118 - 125 ppm, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a few characteristic absorption bands.
-
C=O Stretch (Acyl Chloride): A very strong and sharp band is predicted in the range of 1770-1815 cm⁻¹. This is the most diagnostic peak.
-
C-F Stretches (Trifluoromethyl): Strong, broad absorptions are expected between 1100-1350 cm⁻¹.
-
Pyridine Ring Vibrations: Multiple bands of medium intensity will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak at m/z 209.
-
Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic M+2 peak at m/z 211 with approximately one-third the intensity of the M⁺ peak is expected.
-
Key Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35) or the entire carbonyl chloride group (M-63).
Safety, Handling, and Storage
This compound is classified as corrosive and causes severe skin burns and eye damage.[4][9] Strict adherence to safety protocols is mandatory.
| Safety Information | Details |
| GHS Pictogram | GHS05 (Corrosion)[4] |
| Signal Word | Danger[4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[4] |
| Precautionary Codes | P280, P305 + P351 + P338, P310[4] |
Experimental Protocol: Safe Handling
The following workflow must be followed to ensure the safe handling of this reactive reagent.
Caption: Workflow for the safe handling and use of the reagent.
Storage Recommendations
To maintain its integrity, this compound must be stored under controlled conditions.
-
Temperature: Store at -20°C for long-term stability.[1][4][5]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.[1][9]
-
Container: Keep in a tightly sealed container, preferably in a secondary container, within a designated cold storage unit for corrosive materials.[10]
Synthetic Considerations and Applications
The primary utility of this compound is as a potent acylating agent for introducing the 6-(trifluoromethyl)picolinoyl moiety into a target molecule. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][3]
Plausible Synthesis of the Reagent
The title compound is typically prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This transformation is a standard procedure in organic synthesis, commonly achieved by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.
Caption: Plausible synthetic route to the title compound.
Experimental Protocol: General Amide Coupling
This protocol outlines a representative application of the reagent in forming an amide bond with a primary amine, a fundamental transformation in drug development.
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes. The slight excess of the acyl chloride ensures complete consumption of the valuable amine substrate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting amine.
-
Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Conclusion
This compound is a high-value synthetic intermediate with well-defined physical properties and predictable spectroscopic characteristics. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe implementation in research and development, enabling the synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 1099597-77-9 [amp.chemicalbook.com]
- 6. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
An In-Depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride: Molecular Structure, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride, a pivotal heterocyclic building block in modern chemical synthesis. We will delve into its molecular architecture, physicochemical properties, reactivity profile, and its significant applications in the development of novel pharmaceuticals and agrochemicals. The insights provided herein are intended to equip researchers with the foundational knowledge required for the effective utilization of this versatile reagent.
Core Molecular Profile and Physicochemical Characteristics
This compound is a derivative of picolinic acid, distinguished by two key substitutions on the pyridine ring: a trifluoromethyl (-CF₃) group at the 6-position and a highly reactive carbonyl chloride (-COCl) group at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a valuable synthetic intermediate.
The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring. It enhances the electrophilicity of the carbonyl carbon, making the molecule an excellent acylating agent. Furthermore, the inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of a molecule to its biological target.[1][2]
Structural and Chemical Identifiers
The fundamental identity of this compound is defined by the following standard chemical identifiers:
-
Molecular Formula: C₇H₃ClF₃NO
-
Molecular Weight: 209.55 g/mol
-
CAS Number: 1099597-77-9
-
InChI Key: AUWDKAUYDQJDMS-UHFFFAOYSA-N
-
Canonical SMILES: FC(F)(F)c1cccc(n1)C(Cl)=O
Physicochemical Properties
The bulk properties of this compound are summarized in the table below. These characteristics are critical for planning experimental setups, purification procedures, and ensuring proper storage.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Density | 1.450 g/mL at 25 °C | [3] |
| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [3] |
| Refractive Index | n20/D 1.473 | [3] |
| Storage Temp. | -20°C, under inert gas | [3][4] |
Molecular Structure Visualization
The 2D chemical structure is depicted below, illustrating the spatial relationship between the pyridine core, the trifluoromethyl group, and the carbonyl chloride functional group.
Synthesis, Reactivity, and Mechanistic Considerations
General Synthetic Approach
While multiple proprietary methods exist, a common strategy for synthesizing trifluoromethylated pyridines involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[5] A generalized, logical pathway to this compound often starts with a precursor like 2-methyl-6-(trifluoromethyl)pyridine. The synthesis proceeds via two key transformations: oxidation of the methyl group to a carboxylic acid, followed by chlorination to yield the final acyl chloride.
-
Causality of Experimental Choices: The choice of a strong oxidizing agent is crucial for the efficient conversion of the relatively stable methyl group. The subsequent chlorination step employs reagents like thionyl chloride or oxalyl chloride because they react readily with the carboxylic acid to form the highly reactive acyl chloride, with volatile byproducts that are easily removed.
Reactivity Profile
The reactivity of this molecule is dominated by the carbonyl chloride group . As a highly electrophilic acyl chloride, it undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reaction is the cornerstone of its utility, enabling the facile formation of amides, esters, and other carbonyl derivatives.
-
Reaction with Amines: Forms a stable amide bond, a fundamental linkage in countless pharmaceutical agents.
-
Reaction with Alcohols: Yields the corresponding ester.
-
Reaction with Water: Hydrolyzes to form the parent carboxylic acid, 6-(trifluoromethyl)picolinic acid. This highlights the need for anhydrous conditions during its handling and use.
The electron-withdrawing nature of both the -CF₃ group and the pyridine nitrogen atom significantly enhances the electrophilicity of the carbonyl carbon, making these acylation reactions rapid and often high-yielding.
Applications in Pharmaceutical and Agrochemical Development
The 6-(trifluoromethyl)pyridine scaffold is a privileged structure in modern drug discovery and crop science.[5][6] Its incorporation is often associated with enhanced biological activity and improved pharmacokinetic profiles.[1]
-
Pharmaceuticals: This reagent is a key intermediate for synthesizing novel therapeutic agents. For instance, derivatives have shown potent activity as RORγt inverse agonists, which are promising targets for treating Th17 cell-mediated autoimmune diseases like psoriasis and rheumatoid arthritis.[7] It is also employed in the development of new anti-inflammatory and antimicrobial drugs.[4]
-
Agrochemicals: The trifluoromethylpyridine moiety is integral to a range of modern pesticides.[6] The insecticide Sulfoxaflor, for example, is based on the 6-(trifluoromethyl)pyridine structure.[6] The presence of the fluorinated group enhances the potency and environmental persistence of the active ingredient, leading to more effective crop protection solutions.[4]
Experimental Protocol: Standard Amide Coupling
The following is a representative, self-validating protocol for the synthesis of a 6-(trifluoromethyl)pyridine-2-carboxamide derivative. The logic behind each step is explained to ensure reproducibility and safety.
Objective: To synthesize N-benzyl-6-(trifluoromethyl)pyridine-2-carboxamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or DIPEA (non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.) and triethylamine (1.2 eq.). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).
-
Rationale: Anhydrous solvent and an inert atmosphere are critical to prevent hydrolysis of the acyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Initial Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Rationale: The acylation reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition: While stirring vigorously, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise via a syringe or dropping funnel over 10-15 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures full consumption of the more valuable amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
Rationale: This sequence of washes systematically removes byproducts and unreacted starting materials, simplifying the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before solvent evaporation to prevent contamination of the product.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography (using a solvent system like ethyl acetate/hexanes) or recrystallization to obtain the pure amide product.
Safety, Handling, and Storage
Hazard Profile: this compound is classified as a corrosive substance (Skin Corr. 1B) and is known to cause severe skin burns and eye damage (H314). It is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical safety goggles conforming to EN166 standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Handling Precautions: Avoid all contact with skin and eyes. Do not breathe vapors.[8][10] Use spark-proof tools and ensure adequate ventilation.[9] Due to its moisture sensitivity, handle under an inert atmosphere (N₂ or Ar).
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.[8][10] The recommended storage temperature is -20°C in a tightly sealed container.[3]
-
Disposal: Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations. This material must be treated as hazardous chemical waste.[8]
Conclusion
This compound is a high-value reagent whose molecular structure is deliberately designed for synthetic utility. The combination of a reactive acyl chloride handle with the electronically and sterically influential trifluoromethyl group on a pyridine scaffold makes it an indispensable tool for medicinal chemists and agrochemical scientists. A thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in the synthesis of next-generation, high-performance molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. This compound CAS#: 1099597-77-9 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. researchgate.net [researchgate.net]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Abstract
6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a pivotal heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability, while the acyl chloride moiety provides a reactive handle for diverse chemical transformations.[2] Consequently, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize this compound. By integrating foundational spectroscopic principles with comparative data from structurally analogous molecules, we present a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic intermediates.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its spectroscopic signature. The molecule consists of a pyridine ring substituted at the 2-position with a carbonyl chloride group (-COCl) and at the 6-position with a trifluoromethyl group (-CF₃).
-
Pyridine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atom and the substituents significantly influence the chemical environment of the ring protons and carbons.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] This profoundly deshields adjacent nuclei in NMR spectroscopy and influences vibrational frequencies in IR spectroscopy.
-
Carbonyl Chloride Group (-COCl): A highly reactive acyl halide. The carbonyl group (C=O) possesses a strong dipole and gives rise to a very distinct, intense absorption in the IR spectrum. The chlorine atom's electronegativity and isotopic abundance (³⁵Cl and ³⁷Cl) are also key factors in MS and NMR analysis.
Understanding these structural components allows for a predictive approach to interpreting the compound's spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures data is reproducible and accurate.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally, but an external standard like CFCl₃ can be used if required.[3]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and more scans are necessary due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.[4]
-
Figure 1: Workflow for Comprehensive NMR Analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The pyridine ring contains three aromatic protons. Their expected chemical shifts are influenced by the anisotropic effect of the ring current and the strong electron-withdrawing nature of the substituents.
-
H-4 (Triplet): This proton is situated between two other protons (H-3 and H-5) and is expected to appear as a triplet. It will likely be the most upfield of the three aromatic signals.
-
H-3 and H-5 (Doublets): These protons are adjacent to the C-2 and C-6 positions, respectively, and will be significantly deshielded. They will appear as doublets due to coupling with H-4. The relative positions of H-3 and H-5 can be confirmed with 2D NMR techniques, but based on analogous structures, H-3 (adjacent to the -COCl) and H-5 (adjacent to the -CF₃) are expected to be the most downfield.[5]
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Proton 1 | ~8.2 - 8.4 | d | ~7.8 | H-3 or H-5 |
| Proton 2 | ~8.0 - 8.2 | t | ~7.8 | H-4 |
| Proton 3 | ~7.8 - 8.0 | d | ~7.8 | H-5 or H-3 |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the 160-170 ppm range for acyl chlorides.
-
Pyridine Carbons (C2-C6): The carbons directly attached to nitrogen (C2, C6) and the other substituents will be significantly deshielded. The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to C-F coupling.[6]
-
Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a large quartet due to one-bond C-F coupling and will be found in the 115-125 ppm region.[6]
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Key Feature | Assignment |
| Carbon 1 | ~165 | s | Highly deshielded | C=O |
| Carbon 2 | ~150 | q | C-F Coupling | C-6 |
| Carbon 3 | ~148 | s | Deshielded by N and -COCl | C-2 |
| Carbon 4 | ~139 | d | C-4 | |
| Carbon 5 | ~128 | d | C-3 or C-5 | |
| Carbon 6 | ~122 | d | C-5 or C-3 | |
| Carbon 7 | ~120 | q | Large JCF coupling (~275 Hz) | -CF₃ |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[4]
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
The chemical shift for a CF₃ group on a pyridine ring is typically observed in the range of -65 to -70 ppm relative to CFCl₃.[6][7] This distinct signal provides unambiguous confirmation of the trifluoromethyl moiety's presence.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint." For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a simple and effective method for data acquisition.
Experimental Protocol: ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the standard range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorptions
The IR spectrum will be dominated by several strong, characteristic absorptions that confirm the key functional groups.
| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Band 1 | 1775 - 1810 | Strong, Sharp | C=O Stretch (Acyl Chloride) |
| Band 2 | 1580 - 1610 | Medium | C=C / C=N Ring Stretch |
| Band 3 | 1250 - 1350 | Strong | C-F Symmetric Stretch |
| Band 4 | 1100 - 1200 | Strong, Broad | C-F Asymmetric Stretch |
| Band 5 | 700 - 800 | Medium-Strong | C-Cl Stretch |
The most diagnostic peak is the C=O stretch of the acyl chloride, which appears at a significantly higher frequency than typical ketones or esters due to the electron-withdrawing inductive effect of the chlorine atom. The intense and broad C-F stretching bands are definitive proof of the trifluoromethyl group.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for a volatile compound like this.
-
GC Separation: Inject a dilute solution of the sample into the GC. A non-polar capillary column (e.g., DB-5) can be used to separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Figure 2: General Workflow for GC-MS Analysis.
Predicted Mass Spectrum (EI)
The molecular formula is C₇H₃ClF₃NO, with a monoisotopic mass of approximately 208.98 Da.[10]
-
Molecular Ion (M⁺): A distinct molecular ion peak should be observed at m/z ≈ 209.
-
Isotope Pattern: Due to the natural abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be present at m/z ≈ 211 with an intensity of roughly one-third that of the molecular ion peak. This is a definitive indicator of a single chlorine atom.
-
Key Fragments: Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (M - 35) and the subsequent loss of carbon monoxide (M - 35 - 28).
-
[M - Cl]⁺: A peak at m/z ≈ 174, corresponding to the trifluoromethylpyridinyl carbonyl cation.
-
[M - COCl]⁺: A peak at m/z ≈ 146, corresponding to the 6-(trifluoromethyl)pyridinyl cation.
-
| Predicted MS Data | m/z (approx.) | Identity | Notes |
| Ion 1 | 209 / 211 | [M]⁺ / [M+2]⁺ | Molecular Ion, 3:1 ratio confirms one Cl atom |
| Ion 2 | 174 | [M - Cl]⁺ | Loss of chlorine radical |
| Ion 3 | 146 | [M - COCl]⁺ | Loss of carbonyl chloride radical |
Conclusion
The comprehensive spectroscopic characterization of this compound relies on a multi-faceted approach. The predicted data presented in this guide—a three-proton system in ¹H NMR, seven distinct carbons in ¹³C NMR, a sharp singlet near -68 ppm in ¹⁹F NMR, a strong C=O stretch above 1775 cm⁻¹ in IR, and a characteristic M/M+2 isotope pattern in MS—provide a robust analytical framework. By correlating these expected spectroscopic features with experimentally acquired data, researchers can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity and success of their research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]
The Trifluoromethylpyridine Scaffold: A Technical Guide to its Core Properties and Applications
Introduction: The Rise of a Privileged Structural Motif
In the landscape of modern medicinal and agricultural chemistry, the trifluoromethylpyridine moiety has emerged as a cornerstone building block. Its prevalence in a multitude of commercialized pharmaceuticals and agrochemicals is a testament to the profound impact of strategic fluorination on molecular properties. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring fundamentally alters the molecule's electronic and physicochemical characteristics, bestowing upon it a unique combination of properties that are highly sought after in drug and pesticide discovery.[1][2][3]
The trifluoromethyl group is a powerful electron-withdrawing substituent, a feature that significantly influences the reactivity of the pyridine ring.[4] This electronic perturbation, coupled with the inherent characteristics of the pyridine nucleus, leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
This guide provides an in-depth exploration of the key properties of trifluoromethylpyridine building blocks, offering a technical resource for researchers, scientists, and professionals in drug development and agrochemical innovation. We will delve into the synthesis of these vital intermediates, their distinct physicochemical and spectroscopic properties, and their reactivity in key chemical transformations.
Core Physicochemical and Spectroscopic Properties
The strategic placement of the trifluoromethyl group on the pyridine ring allows for the fine-tuning of a molecule's properties. The position of the -CF3 group (2-, 3-, or 4-) significantly impacts the electron distribution within the ring and, consequently, its reactivity and biological interactions.
Physicochemical Properties
The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity (logP) and lowers its basicity (pKa) compared to unsubstituted pyridine. These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Pyridine (for comparison) |
| Molecular Weight ( g/mol ) | 147.10 | 147.10 | 147.10 | 79.10 |
| Boiling Point (°C) | ~140 | ~119 | 110[6] | 115 |
| Density (g/mL at 25°C) | ~1.39 | ~1.39 | 1.27[6] | 0.982 |
| Predicted pKa | ~1.0 | ~3.0 | 3.52 | 5.25 |
| Predicted logP | 2.05 | 1.7[1] | 1.7[7] | 0.65 |
Note: Predicted values are sourced from chemical databases and may vary slightly depending on the prediction software.
Spectroscopic Characterization
The spectroscopic signatures of trifluoromethylpyridines are indispensable for their identification and characterization.
-
¹⁹F NMR Spectroscopy: This is a paramount technique for characterizing trifluoromethylated compounds. The trifluoromethyl group on a pyridine ring typically exhibits a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment and the position of the -CF3 group on the ring, generally appearing between -60 and -70 ppm relative to CFCl₃.[6]
-
¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nature of the -CF3 group and the nitrogen atom in the pyridine ring leads to a downfield shift of the ring protons and carbons in ¹H and ¹³C NMR spectra, respectively. The coupling between the fluorine nuclei and adjacent carbons (¹JCF, ²JCF) provides valuable structural information.
-
Infrared (IR) Spectroscopy: The IR spectra of trifluoromethylpyridines are characterized by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are also prominent.
-
Mass Spectrometry (MS): Under electron impact (EI) ionization, trifluoromethylpyridines typically show a strong molecular ion peak. A common fragmentation pathway involves the loss of a fluorine atom or the entire trifluoromethyl radical (•CF₃). The fragmentation pattern is highly dependent on the overall structure of the molecule.
Synthesis of Trifluoromethylpyridine Building Blocks
The efficient synthesis of trifluoromethylpyridine intermediates is crucial for their widespread application. Several industrial-scale methods have been developed, with the choice of method often depending on the desired substitution pattern and the available starting materials.
Halogen Exchange (Halex) Reaction
One of the most common and industrially significant methods for introducing a trifluoromethyl group is the halogen exchange reaction. This process typically involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride (HF) or a metal fluoride.
A key intermediate for many agrochemicals, 2,3-dichloro-5-(trifluoromethyl)pyridine, is synthesized via this route.
Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine
Reagents: Anhydrous hydrogen fluoride (HF)
Procedure:
-
Charge a suitable pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Carefully add anhydrous hydrogen fluoride to the reactor. The molar ratio of HF to the starting material is crucial and typically ranges from 3 to 10 equivalents.
-
The reaction is heated to a temperature between 100°C and 200°C. The pressure in the reactor will increase due to the vapor pressure of HF and the HCl gas generated during the reaction.
-
The reaction mixture is maintained at the elevated temperature and pressure for several hours until the conversion is complete, as monitored by GC analysis.
-
After cooling, the excess HF and the HCl byproduct are carefully vented through a scrubber.
-
The crude product is then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[5]
Building Block Strategies: Ring Formation
An alternative approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Cyclocondensation reactions using trifluoromethylated ketones, esters, or other activated methylene compounds are employed to build the heterocyclic scaffold. This method offers versatility in accessing a wide range of substitution patterns that may be difficult to achieve through direct functionalization of a pre-formed ring.
Key Reactions and Applications in Synthesis
The unique electronic properties of the trifluoromethylpyridine ring dictate its reactivity and make it a versatile substrate for a variety of chemical transformations, enabling the synthesis of complex molecules.
Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing nature of the trifluoromethyl group, in concert with the pyridine nitrogen, renders the ring electron-deficient and highly susceptible to nucleophilic aromatic substitution. This is particularly true for halopyridines bearing a trifluoromethyl group, where the halogen acts as a good leaving group.
The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing trifluoromethyl group, which facilitates the reaction. This reactivity is extensively exploited in the synthesis of agrochemicals and pharmaceuticals where a nucleophile (e.g., an amine, alcohol, or thiol) displaces a halide on the trifluoromethylpyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Trifluoromethylpyridines, particularly their chloro- and bromo-derivatives, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: This reaction enables the formation of C-C bonds by coupling a trifluoromethylpyridine halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method for synthesizing biaryl and heteroaryl structures.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines. It involves the palladium-catalyzed coupling of a trifluoromethylpyridine halide with a primary or secondary amine.[2][8] This transformation is of immense importance in pharmaceutical chemistry for the introduction of amine functionalities.
Conclusion: An Indispensable Tool for Modern Chemistry
Trifluoromethylpyridine building blocks represent a class of truly privileged structures in contemporary chemical sciences. Their unique combination of physicochemical properties, stemming from the synergistic effects of the pyridine ring and the trifluoromethyl group, has solidified their importance in the development of life-saving medicines and crop-protecting agents. A thorough understanding of their synthesis, properties, and reactivity is paramount for any scientist or researcher aiming to leverage the power of fluorine chemistry in their respective fields. The continued exploration of novel synthetic routes and applications for these versatile building blocks will undoubtedly fuel further innovation in the years to come.
References
- 1. scribd.com [scribd.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
Introduction to trifluoromethylated heterocycles in research
An In-Depth Technical Guide to Trifluoromethylated Heterocycles in Research
Abstract
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. This potent functional group dramatically influences a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity. Consequently, trifluoromethylated heterocycles are prevalent in a significant portion of pharmaceuticals and agrochemicals on the market.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the synthesis and application of these vital compounds. We will delve into the rationale behind experimental choices, explore a range of synthetic strategies from classical building block approaches to modern catalytic methods, and provide detailed protocols for key transformations.
The Strategic Imperative for Trifluoromethylation in Heterocyclic Chemistry
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its unique electronic properties impart profound changes to a parent heterocycle, making it a powerful tool for molecular design.[2][3]
Modulation of Physicochemical Properties
The incorporation of a CF₃ group brings about predictable and advantageous changes to a molecule's profile:
-
Increased Lipophilicity: The CF₃ group is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to cross biological membranes, thereby improving absorption and distribution.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to a longer drug half-life and a more sustained therapeutic effect.
-
Altered Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions.
Enhancement of Pharmacological Profiles
The electronic and steric nature of the CF₃ group directly influences how a molecule interacts with its biological target:
-
Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to more potent electrostatic and hydrophobic interactions with protein binding pockets, thereby increasing binding affinity and selectivity.[3]
-
Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, enhancing its potency and reducing off-target effects.[4]
These combined effects explain the prevalence of trifluoromethylated heterocycles in numerous approved drugs, including the anti-diabetic Sitagliptin, the anti-arthritic Mavacoxib, and the antidepressant Fluoxetine.[1][2]
| Property | Influence of Trifluoromethyl Group | Consequence in Drug Design |
| Lipophilicity (LogP) | Significant Increase | Improved membrane permeability, absorption, and distribution[3] |
| Metabolic Stability | High resistance to enzymatic breakdown | Longer drug half-life, reduced dosing frequency[3] |
| Acidity/Basicity (pKa) | Lowers pKa of adjacent groups | Optimized drug-target electrostatic interactions |
| Binding Affinity | Enhanced electrostatic/hydrophobic interactions | Increased potency and selectivity[3] |
| Molecular Conformation | Can act as a conformational lock | Favorable orientation for target binding[4] |
| Table 1. Impact of the Trifluoromethyl Group on Key Molecular Properties. |
Synthetic Strategies for Accessing Trifluoromethylated Heterocycles
The synthesis of these valuable compounds can be broadly categorized into two primary approaches: the annulation of trifluoromethyl-containing building blocks or the direct introduction of a CF₃ group onto a pre-formed heterocyclic core.[1]
The Building Block Approach
This strategy involves constructing the heterocyclic ring using starting materials that already contain the trifluoromethyl group. This is a powerful and often high-yielding approach, particularly for complex targets.
-
Key Building Blocks: Common precursors include β-trifluoromethyl α,β-unsaturated ketones, trifluoromethyl-β-dicarbonyls, and β-trifluoromethylated acrylates.[1][5][6]
-
Reaction Types: Cyclocondensation and cycloaddition reactions are the workhorses of this approach. For example, trifluoromethyl-α,β-ynones can react with binucleophiles to form a wide array of heterocycles such as pyridines, pyrazoles, and pyrimidines.[5]
Workflow: Building Block Strategy
Caption: General workflow for synthesizing CF₃-heterocycles via building blocks.
Direct Trifluoromethylation of Heterocyclic Cores
Direct C-H trifluoromethylation is an atom-economical and highly desirable strategy for late-stage functionalization, allowing for the rapid generation of analogues from a common heterocyclic precursor. These methods often rely on the generation of a reactive trifluoromethyl species—radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻).
Generating the trifluoromethyl radical is a popular and effective strategy, particularly for electron-deficient or electron-rich heteroarenes.
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive and stable solid that, upon oxidation (e.g., with t-butyl hydroperoxide), generates the CF₃ radical.[7][8] It has a broad substrate scope and is effective for the direct C-H trifluoromethylation of many heterocycles.[7][9]
These methods utilize reagents that act as a source of "CF₃⁺" and are particularly effective for electron-rich heterocycles like indoles and pyrroles.
-
Togni Reagents: Hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective and widely used electrophilic trifluoromethylating agents.[10][11][12] They are often used for direct trifluoromethylation of C- and S-centered nucleophiles and can be employed in copper-catalyzed reactions with alkenes.[10][11][13]
-
Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic reagents.[14][15] Newer generations, like Umemoto Reagent II and IV, exhibit enhanced reactivity and thermal stability, allowing for the trifluoromethylation of a wider range of nucleophiles, including active methylene compounds and electron-rich aromatics.[16][17]
Recent advances have introduced milder and more efficient protocols for direct trifluoromethylation.
-
Photoredox Catalysis: This approach uses visible light to generate the CF₃ radical from sources like triflyl chloride or Umemoto's reagents under exceptionally mild, room-temperature conditions.[18][19] It has proven highly effective for a broad range of five- and six-membered heteroarenes.[18] The proposed mechanism involves the photocatalyst absorbing light, reducing the CF₃ source to generate the CF₃ radical, which then adds to the heterocycle.[18]
-
Electrochemical Synthesis: Electrochemistry offers a green and reagent-minimized alternative for generating reactive trifluoromethylating species.[20] These methods can proceed without external chemical oxidants or catalysts, providing an efficient route for the Minisci-type trifluoromethylation of electron-deficient heterocycles or the functionalization of imidazole-fused systems.[20][21][22]
Diagram: Catalytic Cycles for CF₃ Radical Generation
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 8. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. Togni Reagent II - Enamine [enamine.net]
- 12. Togni reagent - Enamine [enamine.net]
- 13. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Umemoto Reagent I - Enamine [enamine.net]
- 16. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | TCI AMERICA [tcichemicals.com]
- 17. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metal-Free Electrochemical Trifluoromethylation of Imidazole-Fused Heterocycles with Trifluoromethyl Thianthrenium Triflate [journal.hep.com.cn]
- 21. Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
6-(Trifluoromethyl)pyridine-2-carbonyl chloride reagent grade information
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of this compound. It moves beyond a simple cataloging of properties to provide field-proven insights into its application, reactivity, and handling, ensuring both scientific integrity and operational safety.
Strategic Overview: The Value Proposition of a Fluorinated Heterocyclic Building Block
This compound is a highly valued reagent in modern medicinal and agrochemical chemistry. Its utility stems from the unique combination of a pyridine ring, a reactive acyl chloride, and a trifluoromethyl (-CF₃) group. The pyridine scaffold is a prevalent motif in bioactive molecules, while the acyl chloride provides a robust chemical handle for constructing amide and ester linkages.
The strategic incorporation of the -CF₃ group is the key differentiator. This moiety is prized in drug design for its ability to significantly modulate a molecule's physicochemical properties.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve target binding affinity.[1][2] Consequently, this compound serves as a critical building block for introducing this high-value pharmacophore into new chemical entities.[3][4][5]
Core Physicochemical & Safety Data
A precise understanding of a reagent's properties is fundamental to its successful and safe application. The data below has been consolidated from supplier technical data sheets.[6][7][8]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1099597-77-9 | [6][7] |
| Molecular Formula | C₇H₃ClF₃NO | [6][8] |
| Molecular Weight | 209.55 g/mol | [6][7] |
| Appearance | Liquid | [6][7] |
| Density | 1.450 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.473 | [6][7] |
| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [7] |
| Storage Temperature | -20°C, under inert gas | [6][7][9] |
Table 2: GHS Hazard & Safety Information
| Category | Information | Source |
| Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [6] |
| Precautionary Codes | P280, P305 + P351 + P338, P310 | [6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [6] |
| Handling Notes | Highly moisture-sensitive. Reacts violently with water. Handle under inert atmosphere (e.g., Argon, Nitrogen). Use in a chemical fume hood. |
Synthesis, Reactivity, and Mechanistic Considerations
General Synthesis Pathway
While multiple routes to trifluoromethylpyridines exist, this compound is most reliably prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for its clean reaction profile, as the byproducts (CO₂, CO, HCl) are gaseous.
Core Reactivity: The Acylation Engine
The primary utility of this reagent is as a potent acylating agent.[10] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the trifluoromethyl-substituted pyridine ring. It readily reacts with a wide range of nucleophiles under anhydrous conditions.
-
With Amines: Forms highly stable amide bonds. This is the most common application in drug discovery for linking molecular fragments.
-
With Alcohols/Phenols: Forms ester bonds.
-
With Water: Rapidly hydrolyzes back to the parent carboxylic acid, releasing hydrochloric acid. This is why stringent anhydrous handling conditions are mandatory.
The reaction with a primary or secondary amine is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves a critical, self-validating role: it neutralizes the HCl byproduct generated during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Field Applications in Drug Discovery & Agrochemicals
The 6-(trifluoromethyl)pyridine moiety is a privileged scaffold found in numerous advanced chemical entities.
-
Pharmaceuticals: Derivatives are investigated as potent and selective modulators of biological targets. For example, compounds bearing this group have been designed as RORγt inverse agonists, which are a promising therapeutic target for treating autoimmune diseases like psoriasis and rheumatoid arthritis.[11] The trifluoromethyl group often plays a direct role in binding to hydrophobic pockets within the target protein, as seen in the development of HIV protease inhibitors and IDH2 inhibitors for leukemia.[4][12]
-
Agrochemicals: This chemical scaffold is integral to modern pesticides.[5] The insecticide Sulfoxaflor, for instance, is based on a 6-(trifluoromethyl)pyridine structure and is synthesized using a related building-block strategy.[5] The -CF₃ group contributes to the molecule's efficacy and stability in the target pest.
Self-Validating Experimental Protocol: Amide Coupling
This protocol describes a generalized, yet robust, procedure for the acylation of a primary amine. The causality for each step is explained to ensure reproducibility and safety.
Objective: To synthesize N-benzyl-6-(trifluoromethyl)pyridine-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reactor Preparation (Causality: Ensure Anhydrous Conditions): A round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This removes adsorbed water from the glassware, which would otherwise quench the highly reactive acyl chloride.
-
Reagent Dissolution: The benzylamine (1.0 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM and stirred under the inert atmosphere. The solution is cooled to 0 °C in an ice bath. Causality: Cooling moderates the initial exothermic reaction upon addition of the acyl chloride, preventing side reactions.
-
Acyl Chloride Addition: this compound (1.0 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled amine solution over 10-15 minutes. Causality: Slow, dropwise addition maintains temperature control and prevents localized concentration spikes, leading to a cleaner reaction.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Causality: The formation of a white precipitate (triethylamine hydrochloride) is a visual indicator that the reaction is proceeding as the HCl byproduct is being neutralized.
-
Aqueous Workup (Causality: Quench & Purify): The reaction is quenched by adding water. The mixture is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution (to remove any remaining HCl or unreacted acid), and then with brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: The separated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography or recrystallization to yield the final amide product.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 8. PubChemLite - this compound (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]
- 9. This compound [myskinrecipes.com]
- 10. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride, a key building block in modern medicinal chemistry and agrochemical synthesis. The document delves into its commercial availability, synthesis, chemical properties, and reactivity. It further highlights its critical role in the development of novel therapeutics, particularly as a scaffold for RORγt inverse agonists, and offers detailed experimental protocols for its synthesis and application in amide bond formation. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development, enabling them to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Moiety
The incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold is a well-established strategy in modern drug design. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this is combined with the versatile chemistry of the pyridine ring, it creates a powerful pharmacophore. This compound (CAS No. 1099597-77-9) is a highly reactive and valuable intermediate that provides a direct route to introduce this important structural motif into a wide range of molecules. Its utility is particularly pronounced in the synthesis of novel kinase inhibitors and modulators of nuclear receptors, making it a compound of significant interest to the pharmaceutical and agrochemical industries.
Commercial Availability and Procurement
While major suppliers such as Sigma-Aldrich have historically listed this compound, the product is often marked as discontinued, suggesting that it may not be readily available in large quantities from all major distributors. However, it is available from a number of specialized chemical suppliers and custom synthesis laboratories. Researchers seeking to procure this reagent are advised to consult chemical sourcing platforms and contact suppliers who specialize in fluorinated building blocks and pyridine derivatives.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 1099597-77-9 |
| Molecular Formula | C₇H₃ClF₃NO |
| Molecular Weight | 209.55 g/mol |
| Appearance | Liquid |
| Density | 1.450 g/mL at 25 °C |
| Refractive Index | n20/D 1.473 |
| Storage Temperature | −20°C |
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the conversion of the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Reaction Scheme
Caption: Synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
6-(Trifluoromethyl)picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or ¹H NMR.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or used directly in subsequent reactions.
Note: This reaction should be performed in a well-ventilated fume hood, as it generates HCl and SO₂ gases. All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.
Analytical Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Researchers should acquire their own analytical data for confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Three aromatic protons in the pyridine ring, expected to be deshielded due to the electron-withdrawing effects of the trifluoromethyl and carbonyl chloride groups. |
| ¹³C NMR | A carbonyl carbon signal in the range of 160-170 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | A strong C=O stretching band for the acyl chloride, typically in the range of 1750-1800 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z ≈ 209, along with characteristic isotopic patterns for chlorine. |
Reactivity and Applications in Drug Discovery
This compound is a highly reactive acylating agent. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This high reactivity makes it an excellent reagent for the formation of amide and ester bonds, even with sterically hindered or electronically deactivated amines and alcohols.
Amide Bond Formation: Synthesis of RORγt Inverse Agonists
A significant application of this reagent is in the synthesis of inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[1] Inverse agonists of RORγt are therefore promising therapeutic agents for conditions such as psoriasis and rheumatoid arthritis.[1]
The synthesis of these inhibitors often involves the coupling of this compound with a suitable amine-containing fragment.
Caption: Amide coupling reaction workflow.
General Protocol for Amide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/ physician).
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its ability to introduce the 6-(trifluoromethyl)pyridine-2-carboxamide moiety is particularly relevant for the development of novel therapeutics, such as RORγt inverse agonists. While its commercial availability may require sourcing from specialized suppliers, its synthetic utility makes it a crucial tool for medicinal chemists. This guide provides the essential information for researchers to safely handle, synthesize, and utilize this important reagent in their research and development endeavors.
References
An In-Depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 1099597-77-9). As a key building block in modern medicinal chemistry and agrochemical synthesis, the utility of this reagent is matched by its significant hazardous properties.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, ensuring a foundational understanding of the risks involved and fostering a self-validating culture of safety in the laboratory.
Section 1: Core Hazard Profile and Chemical Reactivity
This compound is a highly reactive acyl chloride. Its primary hazard profile is driven by the electrophilic nature of the carbonyl carbon, which is susceptible to rapid, exothermic reaction with a wide range of nucleophiles. The trifluoromethyl group enhances the electrophilicity of the pyridine ring system, but the dominant reactivity from a safety perspective is that of the acyl chloride functional group.
The most immediate and severe hazard is its corrosivity. The GHS classification identifies it as a substance that "Causes severe skin burns and eye damage" (H314).[2] This is not merely an irritant effect; it is a destructive chemical reaction. Upon contact with moisture, such as the water present in skin, eyes, or mucous membranes, the acyl chloride undergoes rapid hydrolysis. This reaction produces 6-(trifluoromethyl)picolinic acid and, more critically, hydrochloric acid (HCl) gas and solution.[3][4] It is this in-situ generation of a strong acid that is responsible for the severe corrosive damage.
Table 1: GHS Hazard Profile
| Category | Information | Source(s) |
| Signal Word | Danger | [2] |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Hazard Statement (H-Code) | H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Statements (P-Codes) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][5] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] | |
| P310: Immediately call a POISON CENTER or doctor. | [2][5][6] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [6] | |
| P405: Store locked up. | [7][8] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1099597-77-9 | [2][9] |
| Molecular Formula | C₇H₃ClF₃NO | [2] |
| Molecular Weight | 209.55 g/mol | [2] |
| Form | Liquid | [2] |
| Density | 1.450 g/mL at 25 °C | [2] |
| Storage Temperature | −20°C | [2] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. For a hazardous substance like this compound, relying solely on Personal Protective Equipment (PPE) is insufficient.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls: Your First Line of Defense
All manipulations of this compound must be performed inside a certified chemical fume hood.[3] The fume hood serves two primary purposes:
-
Containment of Vapors: It protects the user from inhaling corrosive vapors of the reagent itself or the HCl gas produced upon accidental hydrolysis.
-
Containment of Spills: The physical barrier and contained airflow prevent a small spill from becoming a widespread laboratory contamination event.
For reactions sensitive to moisture, the use of a Schlenk line or glovebox is recommended to provide an inert atmosphere (e.g., nitrogen or argon), which also serves as an excellent engineering control.[3]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Due to the severe corrosivity, standard safety glasses are insufficient. Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[7][10] Crucially, these must be supplemented with a full-face shield when handling the neat material or during any transfer operations.[4]
-
Hand Protection: Chemically resistant gloves are required. While thin nitrile gloves are common in labs, they may offer limited protection against direct, prolonged contact. Heavier nitrile or neoprene gloves are recommended. Always inspect gloves for pinholes or tears before use.[10] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[4] For large-scale operations, a chemically impervious apron or suit may be warranted.
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to a strict, validated protocol is essential for safety and experimental success.
Safe Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items, especially water, alcohols, and other incompatible materials.[3] Locate the nearest safety shower and eyewash station.[3]
-
Inert Atmosphere: As this reagent is highly sensitive to moisture, handle it under an inert atmosphere whenever possible.[3] This not only preserves the reagent's integrity but also prevents the release of HCl gas.
-
Transfers: Use glass or PTFE-lined syringes for liquid transfers. Ground all equipment to prevent static discharge, as related compounds can be flammable.[3][11] Open and handle the container with care, as pressure may build up from slight decomposition.[8]
-
Quenching: Reactions should be quenched carefully and slowly, typically by adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., a weak base like sodium bicarbonate solution). Never add water or protic solvents directly to the neat reagent.
-
Post-Handling: Thoroughly wash hands and forearms with soap and water after work is complete.[7]
Storage and Incompatibilities
-
Storage Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible substances.[8][12] The supplier recommends storage at -20°C to minimize decomposition.[2] The storage area should be designated for corrosive materials.
-
Incompatible Materials: Keep strictly segregated from:
Section 4: Emergency Response Workflow
In the event of an accident, a calm, methodical, and pre-planned response is critical. All personnel working with this material must be trained on this workflow.
Spill Response
Caption: A logical workflow for responding to a chemical spill.
-
Minor Spill (manageable by trained lab personnel):
-
Alert personnel in the immediate area.[14]
-
Wearing full PPE (face shield, appropriate gloves, lab coat), cover the spill with an inert, dry absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or cellulose-based absorbents. [4][13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty, sealable plastic or glass container.[6]
-
Label the container clearly as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution) and then wipe clean.
-
-
Major Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
Personnel Exposure
Immediate and decisive action is required to mitigate severe injury.
-
Skin Contact: Speed is essential. Immediately remove all contaminated clothing while simultaneously moving to the nearest safety shower.[4][14] Flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin with a base.
-
Eye Contact: This is a medical emergency. Forcibly hold the eyelids open and immediately flush the eyes with a gentle, continuous stream of water from an eyewash station for a minimum of 15 minutes.[6][14] Remove contact lenses if possible, but do not delay flushing. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth contact.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
For all exposures, provide the attending medical personnel with a copy of the Safety Data Sheet for the chemical.[14]
Section 5: Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Product Disposal: Unused or waste this compound must be disposed of as hazardous waste. This should be done through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[7] Do not pour down the drain.[7]
-
Contaminated Materials: All materials contaminated with this substance, including empty containers, absorbent materials from spills, and used gloves, must be collected in a sealed, properly labeled container and disposed of as hazardous chemical waste.
-
Empty Containers: Containers should be "triple rinsed" with an appropriate inert solvent (e.g., dichloromethane or toluene).[7] The rinsate must be collected and disposed of as hazardous waste. Only after proper rinsing can the container be considered for recycling or disposal as non-hazardous waste, depending on institutional policies.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. ACETYL CHLORIDE [training.itcilo.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. aksci.com [aksci.com]
- 9. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. wcu.edu [wcu.edu]
Reactivity profile of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
An In-Depth Technical Guide to the Reactivity Profile of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in modern medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical properties and reactivity, making it a valuable synthon for accessing novel chemical entities.[1] This guide provides a comprehensive analysis of the reactivity profile of this compound, offering insights into its synthesis, stability, and key transformations. Detailed experimental protocols and mechanistic visualizations are presented to empower researchers in leveraging this versatile reagent for the synthesis of complex molecular architectures.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine motif is of paramount importance in contemporary drug design. The trifluoromethyl (-CF3) group, a bioisostere of the ethyl group, imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and target binding affinities.[1] Consequently, trifluoromethylpyridines are integral components of numerous approved drugs and clinical candidates.[2][3] this compound serves as a highly reactive and versatile intermediate for introducing this privileged scaffold into a wide range of molecules.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1099597-77-9 | [4][5] |
| Molecular Formula | C₇H₃ClF₃NO | [4] |
| Molecular Weight | 209.55 g/mol | [4] |
| Appearance | Liquid | [4] |
| Density | 1.450 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.473 | [4] |
| Storage Temperature | -20°C | [4][6] |
Spectroscopic Characterization (Predicted)
¹H NMR: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effects of both the trifluoromethyl group and the carbonyl chloride. This would result in chemical shifts in the downfield region of the spectrum.
¹³C NMR: The carbonyl carbon is anticipated to have the most downfield chemical shift. The carbons attached to the trifluoromethyl group and the carbonyl chloride will also be significantly deshielded.
IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 6-(trifluoromethyl)picolinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Workup: Upon completion, remove the excess solvent and chlorinating agent under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This makes it a highly effective acylating agent.
Amide Bond Formation
Amide bond formation is a cornerstone of organic synthesis, particularly in drug discovery.[9] this compound readily reacts with primary and secondary amines to form the corresponding amides under mild conditions.
Experimental Protocol: Amide Synthesis
-
Amine Solution: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 2.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Acylation: Cool the amine solution to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Esterification
The reaction of this compound with alcohols in the presence of a base, such as pyridine, yields the corresponding esters. Pyridine not only acts as a base to neutralize the HCl byproduct but can also catalyze the reaction.[10]
Experimental Protocol: Esterification
-
Reaction Mixture: To a solution of the alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add pyridine (1.5-2.0 eq).
-
Acylating Agent Addition: Cool the mixture to 0 °C and slowly add this compound (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the synthesis of aryl ketones.[11][12] this compound can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1-1.3 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add this compound (1.0 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add the aromatic substrate (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice and dilute HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.
Stability and Handling
Like most acyl chlorides, this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrogen chloride.[13] Therefore, it is crucial to handle and store this reagent under anhydrous conditions.
Storage Recommendations:
-
Temperature: Store in a cool, dry place, with refrigeration at 2-8 °C being recommended to minimize thermal decomposition.[13]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[13][14]
-
Container: Keep in a tightly sealed, corrosion-resistant container to prevent the ingress of moisture and air and to contain any corrosive vapors.[13][15]
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[15][16]
-
Avoid contact with skin, eyes, and clothing.[14][16] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[14][17]
-
Use with local exhaust ventilation.[14]
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing trifluoromethyl group. This guide has provided a detailed overview of its synthesis, reactivity in key transformations such as amide bond formation, esterification, and Friedel-Crafts acylation, as well as its stability and handling requirements. By understanding and applying the principles and protocols outlined herein, researchers can effectively utilize this potent synthon to advance their scientific endeavors.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. chemicalbook.com [chemicalbook.com]
- 17. aksci.com [aksci.com]
Methodological & Application
Application Note: Streamlined Amide Synthesis using 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride
An Application Note for Medicinal and Process Chemistry Professionals
Abstract This document provides a detailed guide for the synthesis of amides utilizing 6-(Trifluoromethyl)pyridine-2-carbonyl chloride, a versatile and highly reactive acylating agent. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon, facilitating efficient amide bond formation under mild conditions. This application note outlines the underlying reaction mechanism, provides validated, step-by-step protocols for researchers, and discusses key experimental considerations to ensure high-yield, reproducible results. The protocols are designed for professionals in drug discovery, medicinal chemistry, and process development, where the amide bond remains a cornerstone of molecular architecture.[1][2]
Introduction: The Strategic Importance of Trifluoromethylated Pyridylamides
The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of proteins and peptides.[2] In the pharmaceutical and agrochemical industries, approximately 25% of all commercial drugs contain at least one amide group.[2] The synthesis of amides is, therefore, one of the most frequently performed reactions in drug discovery.[3]
The incorporation of a trifluoromethyl (CF₃) group into a pyridine scaffold is a well-established strategy for modulating the physicochemical and biological properties of a molecule. The CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic nature of the aromatic ring.[4] this compound emerges as a key building block, enabling the direct installation of this valuable trifluoromethyl-pyridyl moiety via a robust amide linkage. Its high reactivity makes it an excellent choice for coupling with a wide range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.
Reagent Profile and Mechanistic Overview
Reagent: this compound
-
CAS Number: 1099597-77-9[5]
-
Molecular Formula: C₇H₃ClF₃NO
-
Molecular Weight: 209.55 g/mol
-
Appearance: Liquid[5]
-
Storage: Store at -20°C under an inert atmosphere to prevent hydrolysis.[5]
The reaction of an acyl chloride with an amine to form an amide is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[6][7] The process involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[7]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[7]
A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][7]
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Detailed Experimental Protocols
This section provides a general, robust protocol for the synthesis of amides from this compound and a representative primary or secondary amine.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
3.2. Step-by-Step Protocol (Schotten-Baumann Conditions)
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).
-
Expertise Note: An inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture, which would form the unreactive corresponding carboxylic acid and lower the yield.
-
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M. Add a non-nucleophilic base such as DIEA (1.5-2.0 eq.).
-
Expertise Note: DIEA is a sterically hindered, non-nucleophilic base. Using a nucleophilic base like pyridine could result in competitive acylation of the base itself. An excess of the base ensures complete neutralization of the HCl generated during the reaction.[6]
-
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Expertise Note: The acylation reaction is typically exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize potential side reactions, and is particularly important for sensitive or chiral substrates to prevent racemization.[7]
-
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in a small amount of anhydrous DCM to the cooled amine solution dropwise over 5-10 minutes.
-
Expertise Note: A slight excess of the acyl chloride ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition is critical to maintain temperature control.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Trustworthiness Note: A self-validating protocol requires diligent monitoring. For TLC, co-spot the reaction mixture with the starting amine. The disappearance of the amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Aqueous Work-up: Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.
-
Expertise Note: The aqueous quench neutralizes any remaining acyl chloride and HCl-base salt, facilitating their removal from the organic phase.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Expertise Note: The bicarb wash removes any trace of the 6-(trifluoromethyl)pyridine-2-carboxylic acid byproduct. The brine wash helps to remove residual water before the drying agent is added.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Workflow and Data Presentation
The entire experimental process can be visualized as a clear workflow.
Caption: General experimental workflow for amide synthesis.
Table 1: Representative Reaction Parameters
The following table illustrates the expected outcomes for the coupling of this compound with various amine nucleophiles under the standard protocol described above.
| Entry | Amine Substrate | Base (eq.) | Time (h) | Typical Yield (%) | Notes |
| 1 | Benzylamine | DIEA (1.5) | 3 | >95% | A straightforward reaction with a primary amine. |
| 2 | Aniline | DIEA (1.5) | 6 | 85-90% | Electron-deficient amines may require longer reaction times. |
| 3 | Morpholine | TEA (2.0) | 2 | >95% | Secondary cyclic amines are generally very reactive. |
| 4 | tert-Butylamine | DIEA (2.0) | 16 | 60-70% | Sterically hindered amines react slower and may require elevated temperatures. |
| 5 | 2-Amino-5-bromopyridine | DIEA (1.5) | 8 | 80-85% | Heterocyclic amines are suitable substrates. |
Troubleshooting and Trustworthiness
-
Low Yield:
-
Cause: Incomplete reaction or hydrolysis of the acyl chloride.
-
Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Re-verify the stoichiometry, particularly of the base. For sluggish reactions with deactivated amines, consider gentle heating (e.g., 40 °C) or using a more potent acylation catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq.).
-
-
Presence of Carboxylic Acid Byproduct:
-
Cause: Hydrolysis of the acyl chloride.
-
Solution: This byproduct can typically be removed with a basic aqueous wash (NaHCO₃ or K₂CO₃) during the work-up. Ensure rigorous anhydrous conditions in future attempts.
-
-
Multiple Spots on TLC:
-
Cause: Could be unreacted starting material, desired product, and potential side products (e.g., di-acylation of a primary amine if excess acyl chloride was used).
-
Solution: Optimize stoichiometry. Ensure efficient stirring. Careful purification via column chromatography is essential.
-
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of amides. Its enhanced reactivity allows for rapid and high-yielding transformations under mild, standard laboratory conditions. The protocol described herein is robust, scalable, and applicable to a wide array of amine substrates, making it an invaluable tool for medicinal chemists and drug development professionals aiming to incorporate the trifluoromethyl-pyridine motif into their target molecules.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 6. Amide Synthesis [fishersci.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Deployment of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride in Modern Medicinal Chemistry
Introduction: The Ascendancy of the Trifluoromethylpyridine Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design.[1] The trifluoromethylpyridine (TFMP) moiety, in particular, has emerged as a privileged structural motif, prized for its ability to significantly enhance the pharmacological profile of bioactive molecules.[1][2] The introduction of the trifluoromethyl (-CF3) group—a potent electron-withdrawing substituent—imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[2] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide focuses on a key reagent that provides a direct gateway to this valuable chemical space: 6-(Trifluoromethyl)pyridine-2-carbonyl chloride . As a highly reactive acylating agent, it serves as a versatile building block for the synthesis of a diverse range of amide-containing compounds, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) and develop novel therapeutics. We will delve into its synthesis, reactivity, and provide detailed protocols for its application in the synthesis of cutting-edge therapeutic agents, such as RORγt inverse agonists for autoimmune diseases.
Physicochemical Properties and Reactivity Profile
This compound is a powerful tool in the medicinal chemist's arsenal due to its heightened reactivity, which stems from the electronic properties of its structure.
| Property | Value | Source |
| CAS Number | 1099597-77-9 | [3] |
| Molecular Formula | C₇H₃ClF₃NO | [3] |
| Molecular Weight | 209.55 g/mol | [3] |
| Appearance | Liquid | - |
The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position, coupled with the inherent electron-deficient nature of the pyridine ring, renders the carbonyl carbon exceptionally electrophilic. This pronounced electrophilicity makes the acyl chloride highly susceptible to nucleophilic attack, facilitating rapid and efficient amide bond formation even with weakly nucleophilic or sterically hindered amines.
Core Application: Amide Bond Formation
The primary utility of this compound lies in its efficacy as an acylating agent for the synthesis of amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments and building complex drug candidates.
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base is typically required to quench the HCl byproduct generated during the reaction.
Caption: General mechanism of amide bond formation.
Application Protocol I: Synthesis of this compound
This protocol describes the conversion of the commercially available 6-(trifluoromethyl)picolinic acid to the corresponding acyl chloride. This activation step is crucial for subsequent amide coupling reactions.
Rationale
Carboxylic acids are generally unreactive towards amines under standard conditions. Conversion to a more electrophilic species, such as an acyl chloride, is a common and effective activation strategy. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent in situ.
Experimental Protocol
-
Materials:
-
6-(Trifluoromethyl)picolinic acid (1.0 eq)[4]
-
Thionyl chloride (SOCl₂, 2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)picolinic acid and the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride to the stirred suspension, followed by the addition of a catalytic amount of DMF (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis (of a quenched aliquot).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with the anhydrous solvent (e.g., toluene) two to three times to ensure complete removal of residual SOCl₂.
-
The resulting crude this compound is typically used in the next step without further purification.
-
Caption: Workflow for the synthesis of the acyl chloride.
Application Protocol II: Synthesis of a RORγt Inverse Agonist Precursor
This protocol exemplifies the use of this compound in the synthesis of novel inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Therefore, RORγt is a promising therapeutic target.[5][6]
Causality and SAR Insights
Structure-activity relationship (SAR) studies on various RORγt inverse agonists have revealed the importance of specific structural motifs for potent inhibition. The 6-(trifluoromethyl)pyridine moiety has been identified as a valuable component in several series of these inhibitors.[5] The trifluoromethyl group can engage in favorable interactions within the ligand-binding pocket of the receptor, contributing to high binding affinity.[5] The amide linkage, formed using the title reagent, serves as a robust and synthetically accessible linker to connect the trifluoromethylpyridine headgroup to other key pharmacophoric elements.
Experimental Protocol
This representative protocol describes the coupling of this compound with a hypothetical, yet representative, amine intermediate (e.g., 4-amino-N-tert-butylbenzenesulfonamide) which could be part of a larger RORγt inhibitor structure.
-
Materials:
-
Crude this compound (1.0 eq)
-
Amine intermediate (e.g., 4-amino-N-tert-butylbenzenesulfonamide) (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the amine intermediate and the base in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude this compound in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until completion.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
| Reagent/Parameter | Purpose | Rationale |
| Amine Intermediate | Nucleophile | Provides the second key fragment of the target molecule. |
| DIPEA/TEA | Base | Scavenges the HCl byproduct, preventing protonation of the amine nucleophile and driving the reaction to completion. |
| Anhydrous DCM | Solvent | Aprotic and non-nucleophilic, preventing unwanted side reactions with the highly reactive acyl chloride. |
| 0 °C to RT | Temperature | Initial cooling controls the exothermic reaction, while warming to RT ensures completion. |
Conclusion
This compound is a high-value, reactive intermediate that provides an efficient entry point for incorporating the medicinally important 6-trifluoromethylpyridine scaffold into drug candidates. Its heightened electrophilicity allows for reliable amide bond formation under mild conditions, making it an indispensable tool for constructing complex molecules, as exemplified by its application in the synthesis of RORγt inverse agonists. The protocols and insights provided herein offer a robust framework for researchers in drug discovery to leverage this powerful reagent in the development of next-generation therapeutics.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1099597-77-9|6-(Trifluoromethyl)picolinoyl chloride|BLD Pharm [bldpharm.com]
- 4. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of the Trifluoromethylpyridine Moiety in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to a significant focus on fluorinated organic molecules within the agrochemical industry. The trifluoromethyl group (-CF3), in particular, has become a cornerstone in the design of modern pesticides due to its profound impact on a molecule's physicochemical and biological properties. When incorporated into a pyridine ring, the trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of the resulting agrochemical.[1][2] This has led to the successful commercialization of numerous herbicides, insecticides, and fungicides containing the trifluoromethylpyridine (TFMP) scaffold.[1][3]
Since 1990, there has been a notable increase in the development of agrochemicals featuring the 6-(trifluoromethyl)pyridine substitution pattern.[1][2] This structural motif is a key component in a range of advanced pesticides, including the insecticide Sulfoxaflor and the fungicide Picoxystrobin.[1][2] The versatile precursor for introducing this critical moiety is 6-(Trifluoromethyl)pyridine-2-carbonyl chloride . Its high reactivity makes it an ideal building block for the efficient synthesis of a diverse array of agrochemical candidates through the formation of stable amide or ester linkages. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of novel agrochemicals, with a focus on a representative fungicidal picolinamide.
Core Principles: Why this compound is a Superior Synthetic Intermediate
The utility of this compound as a key intermediate in agrochemical synthesis stems from several key chemical principles:
-
Enhanced Biological Activity: The presence of the 6-(trifluoromethyl)pyridine moiety often imparts superior biological activity compared to non-fluorinated or differently substituted analogs. The trifluoromethyl group can enhance binding to target enzymes or receptors in pests and pathogens.
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by enzymes commonly found in target organisms and the environment. This leads to increased persistence and efficacy of the final agrochemical product.
-
Optimal Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants and the cell membranes of pests and fungi, leading to better uptake and translocation.
-
Versatile Reactivity: As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This versatility allows for the rapid generation of diverse libraries of candidate agrochemicals for biological screening.
Application Showcase: Synthesis of a Novel Fungicidal Picolinamide
To illustrate the practical application of this compound, this section details the synthesis of a novel potential fungicide, N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-2-carboxamide. This compound belongs to the picolinamide class of fungicides, which are known to be effective against a variety of plant pathogens.
Reaction Workflow
The synthesis involves a straightforward amide coupling reaction between this compound and 4-chloroaniline.
Caption: Synthetic workflow for the preparation of a fungicidal picolinamide.
Detailed Experimental Protocol
Objective: To synthesize N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution of 4-chloroaniline. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-2-carboxamide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |
| N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-2-carboxamide | C₁₃H₈ClF₃N₂O | 300.67 | White solid | 85-95 | 135-137 |
Mechanism of Action: The Role of the Picolinamide Scaffold
Picolinamide fungicides often act as inhibitors of specific enzymes in pathogenic fungi. For instance, some picolinamides are known to target the Qi site of the mitochondrial cytochrome bc1 complex, disrupting the electron transport chain and leading to a cessation of cellular respiration and ultimately cell death. The unique electronic and steric properties imparted by the 6-(trifluoromethyl)pyridine moiety can significantly influence the binding affinity of the molecule to its target protein, thereby enhancing its fungicidal potency.
Caption: Postulated mechanism of action for a picolinamide fungicide.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its ability to readily introduce the bio-potent 6-(trifluoromethyl)pyridine moiety makes it an indispensable tool for medicinal and agricultural chemists. The straightforward and high-yielding amide coupling reactions, as demonstrated in the provided protocol, enable the rapid exploration of chemical space in the quest for next-generation fungicides, insecticides, and herbicides. The continued exploration of derivatives synthesized from this key intermediate is expected to yield new and improved crop protection solutions with enhanced efficacy and desirable safety profiles.
References
Application Notes & Protocols: Acylation Reactions Involving 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Reagent for Modern Synthesis
6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive and versatile acylating agent of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure is distinguished by three key features: a reactive acyl chloride group for efficient bond formation, an electron-deficient pyridine ring, and a strongly electron-withdrawing trifluoromethyl (-CF3) group.
The presence of the -CF3 group is particularly notable. In drug design, this moiety is frequently incorporated to enhance critical pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a crucial building block for introducing the 6-(trifluoromethyl)picolinoyl scaffold into novel molecules, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents.[1][3] This guide provides a detailed examination of the reagent's properties, the mechanistic principles behind its reactivity, and robust, field-proven protocols for its application in amide and ester synthesis.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 1099597-77-9 | [4][5] |
| Molecular Formula | C₇H₃ClF₃NO | [3] |
| Molecular Weight | 209.55 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | ~1.450 g/mL at 25 °C | [4] |
| Storage Conditions | Store at -20°C under an inert atmosphere | [3][4] |
Critical Safety & Handling Protocols: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also highly sensitive to moisture. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6][7] All manipulations should be performed within a certified chemical fume hood.
-
Inert Atmosphere: Due to its reactivity with water (hydrolysis), handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to prevent degradation and ensure high reaction yields.
-
Spill & Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Mechanistic Rationale: The "Why" of Enhanced Acylation Reactivity
The efficacy of this compound stems from the fundamental principles of nucleophilic acyl substitution, amplified by its unique electronic structure.
The reaction proceeds when a nucleophile (such as an amine or alcohol) attacks the highly electrophilic carbonyl carbon. This electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent chlorine atom and, more powerfully, the trifluoromethyl group on the pyridine ring. This effect pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack.
The reaction forms a transient tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion—an excellent leaving group—to form the stable acylated product. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent the protonation and deactivation of the nucleophile.[8]
References
- 1. 6-(Trifluoromethyl)picolinimidamide hydrochloride [myskinrecipes.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 5. This compound CAS#: 1099597-77-9 [amp.chemicalbook.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. orgosolver.com [orgosolver.com]
Application Note & Protocol: Strategic Synthesis of Picolinamides via Nucleophilic Substitution of 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The 6-(Trifluoromethyl)pyridine-2-carbonyl moiety is a particularly valuable building block, combining the unique electronic properties of a trifluoromethyl group with the versatile chemistry of a pyridine ring. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride serves as a highly reactive and efficient acylating agent for the synthesis of a diverse range of picolinamides.
This document provides a comprehensive guide for researchers, detailing the mechanistic principles, safety protocols, and a field-proven experimental procedure for the nucleophilic substitution of this compound with amine nucleophiles. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure robust and reproducible outcomes.
Reagent Profile: Properties and Safety
A thorough understanding of the reagent's properties and hazards is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1099597-77-9 | [3][4] |
| Molecular Formula | C₇H₃ClF₃NO | [3] |
| Molecular Weight | 209.55 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.450 g/mL (at 25 °C) | |
| Storage Conditions | Store at -20°C under an inert atmosphere | [3] |
Critical Safety & Handling Precautions:
This compound is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.
-
Corrosivity: The reagent is classified as Skin Corrosion Category 1B (H314), causing severe skin burns and eye damage.[5] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze upon contact with moisture to form the corresponding carboxylic acid and hydrochloric acid.[7] All reactions must be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[8] Have an appropriate quenching agent (e.g., a dilute solution of sodium bicarbonate) and spill kit readily available.
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, regional, and national environmental regulations. The material should be handled by a licensed chemical destruction facility.[6]
Mechanistic Rationale: Engineering Reactivity
The high reactivity of this compound in nucleophilic acyl substitution is not incidental; it is a direct consequence of its engineered electronic structure. The reaction proceeds via a well-established addition-elimination mechanism.[9][10][11]
-
Nucleophilic Attack: The amine nucleophile attacks the highly electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
The exceptional electrophilicity of the carbonyl carbon is synergistically enhanced by two key features of the molecule:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack and, more importantly, increases the electrophilicity of substituents at the 2- and 4-positions.[10]
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group at the 6-position is a powerful electron-withdrawing group.[1] Its strong inductive effect further polarizes the carbonyl bond, making the carbon atom exceptionally susceptible to nucleophilic attack and accelerating the rate of reaction compared to non-fluorinated analogues.[1][2]
Detailed Experimental Protocol: Amide Synthesis
This protocol provides a robust, step-by-step method for the synthesis of N-substituted-6-(trifluoromethyl)picolinamides. The procedure is optimized for a 1.0 mmol scale but can be adapted as needed.
Materials & Equipment
-
This compound (1.0 equiv, 209.6 mg)
-
Amine (primary or secondary, 1.05 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flasks with stir bars
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.05 mmol, 1.05 equiv).
-
Under a positive pressure of inert gas, add anhydrous DCM (5 mL) via syringe.
-
Add the base (DIPEA or TEA, 2.0 mmol, 2.0 equiv) to the amine solution. The use of a non-nucleophilic base is crucial to scavenge the HCl generated without competing with the primary amine nucleophile.[7]
-
Cool the flask to 0 °C using an ice/water bath. Stir for 5-10 minutes. This pre-cooling step helps to manage any initial exotherm upon addition of the acyl chloride.[7]
-
-
Acyl Chloride Addition:
-
In a separate, dry vial, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL).
-
Using a syringe, add the acyl chloride solution dropwise to the cold, stirring amine solution over a period of 5-10 minutes. A slow addition rate is critical to maintain temperature control.
-
-
Reaction Progression & Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 4-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.[9]
-
-
Workup & Extraction:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). This neutralizes the excess acid (HCl) and any unreacted acyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with water (15 mL) and then brine (15 mL). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the synthesized amide. This step is essential to isolate the pure product from any side products or unreacted starting materials.[9]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Workflow & Data
The entire experimental process can be visualized as a streamlined workflow from setup to final analysis.
Table 2: Representative Reaction Parameters and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Nucleophile: The amine is sterically hindered or electron-deficient.[7]2. Acyl Chloride Hydrolysis: Moisture present in the reaction.[7]3. Insufficient Base: Amine is protonated by HCl byproduct and becomes non-nucleophilic.[7] | 1. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF) after initial addition.[7]2. Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous solvents.3. Use a full 2.0 equivalents of a hindered base like DIPEA. |
| Multiple Products / Impurities | 1. Reaction with Base: Using a nucleophilic base (e.g., pyridine) can lead to side products.2. Product Hydrolysis: Amide bond is cleaved during acidic workup. | 1. Use a non-nucleophilic, sterically hindered base (DIPEA is preferred).[7]2. Maintain neutral or basic conditions throughout the workup and purification process.[7] |
| Difficult Purification | 1. Similar Polarity: Product and starting amine have similar Rf values on TLC.2. HCl Salt Precipitation: The triethylamine hydrochloride salt may co-elute or complicate extraction. | 1. Use a different solvent system for chromatography. If the amine is basic, an acid wash (e.g., dilute HCl) during workup can remove it, provided the product is stable to acid.2. Perform an aqueous wash after quenching to dissolve the ammonium salt before concentrating the organic phase. |
Conclusion
This compound is a superior acylating agent for the synthesis of complex picolinamides. Its enhanced reactivity, driven by the electronic effects of the trifluoromethyl group and pyridine ring, allows for efficient amide bond formation under mild conditions.[11] By adhering to the meticulous safety and handling precautions and following the robust experimental protocol detailed in this guide, researchers in pharmaceutical and agrochemical fields can reliably access a wide array of valuable molecular structures for their discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride as a Premier Building Block for Next-Generation Kinase Inhibitors
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridine Moiety in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this competitive landscape, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride has emerged as a high-value scaffold due to the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring.[2][3]
The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group, offering increased metabolic stability and enhanced binding affinity through favorable hydrophobic and electrostatic interactions.[2] Its strong electron-withdrawing nature can also modulate the basicity of the pyridine nitrogen, influencing solubility and off-target activity. The pyridine ring itself is a key pharmacophore, often forming critical hydrogen bond interactions with the hinge region of the kinase active site.[4][5] This combination of features makes this compound a versatile and highly sought-after reagent for constructing complex kinase inhibitors, such as the multi-kinase inhibitor Regorafenib.[6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into its properties, provide a detailed, field-proven protocol for its application in a representative synthesis, and discuss the underlying structure-activity relationships that make this building block so effective.
Physicochemical Properties and Reactivity Profile
Understanding the inherent characteristics of this compound is crucial for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO | [7] |
| Molecular Weight | 209.55 g/mol | [7] |
| Appearance | Liquid | [7] |
| Density | 1.450 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.473 | [7] |
| Storage | -20°C, under inert gas | [7][8] |
The acyl chloride functionality renders the molecule highly reactive towards nucleophiles, making it an excellent electrophile for amide bond formation.[9] This reactivity is the cornerstone of its utility in coupling with various amine-containing fragments common in kinase inhibitor scaffolds. However, this high reactivity also necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis.[9] The compound is classified as corrosive and requires appropriate personal protective equipment during handling.[7]
Core Application: Synthesis of a Regorafenib Analogue
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a key amide intermediate, drawing from established synthetic routes for the multi-kinase inhibitor Regorafenib.[6][10][11] This protocol focuses on the critical amide coupling step.
Experimental Workflow: Amide Bond Formation
The following diagram outlines the key transformation in this protocol.
Caption: Synthetic workflow for amide coupling.
Detailed Step-by-Step Protocol
This protocol describes the coupling of this compound with a generic substituted aniline, a common fragment in kinase inhibitors.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Substituted Aniline | - | 1.0 | (e.g., 1.0 mmol, X mg) |
| This compound | 209.55 | 1.05 | (1.05 mmol, 219.0 mg) |
| Triethylamine (TEA) | 101.19 | 1.2 | (1.2 mmol, 167 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[12]
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize potential side reactions.[13]
-
Addition of Acyl Chloride: In a separate flask, prepare a solution of this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.[12] The slow addition helps maintain temperature control.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours.[12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (1x), 1 M HCl (1x) to remove excess TEA, and a saturated sodium bicarbonate solution (1x) to neutralize any remaining acid.[12]
-
Finally, wash with brine (1x) to aid in the separation of the organic and aqueous layers.[12]
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure amide product.
Structure-Activity Relationship (SAR) Insights
The 6-(trifluoromethyl)pyridine-2-carboxamide core, formed from the title building block, plays a pivotal role in the binding of inhibitors to the kinase active site.
Caption: Key interactions of the inhibitor core.
-
Hinge Binding: The pyridine nitrogen typically acts as a hydrogen bond acceptor, interacting with a backbone amide proton in the hinge region of the kinase.[4] This interaction is crucial for anchoring the inhibitor within the ATP-binding pocket.[1]
-
Hydrophobic Interactions: The trifluoromethyl group often occupies a hydrophobic pocket within the active site, contributing significantly to the binding affinity.[14] This interaction can also enhance selectivity for kinases that possess a suitably shaped pocket.[15]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of the drug candidate.[16]
Conclusion and Future Outlook
This compound is a validated and highly effective building block in the design and synthesis of potent and selective kinase inhibitors. Its inherent reactivity, coupled with the advantageous properties of the trifluoromethylpyridine scaffold, provides medicinal chemists with a powerful tool for lead optimization and the development of clinical candidates. The straightforward amide coupling protocols, as detailed in this guide, allow for its reliable incorporation into diverse molecular architectures. As the quest for next-generation kinase inhibitors continues, the strategic use of fluorinated building blocks like this compound will undoubtedly remain a key strategy in addressing the challenges of potency, selectivity, and drug resistance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. This compound 97 1099597-77-9 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 11. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Synthesis [fishersci.it]
- 14. researchgate.net [researchgate.net]
- 15. Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 6-(Trifluoromethyl)pyridine Derivatives
Introduction: The Significance of the 6-(Trifluoromethyl)pyridine Scaffold in Modern Chemistry
The 6-(trifluoromethyl)pyridine moiety has become an increasingly vital structural motif in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties. These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly improve a molecule's binding affinity to biological targets.[3] As a result, this scaffold is a key component in numerous pharmaceuticals and agrochemicals, driving the demand for robust and efficient synthetic methodologies for its elaboration.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[5][6] Its tolerance of a wide range of functional groups, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[7][8] However, the application of Suzuki coupling to 6-(trifluoromethyl)pyridine derivatives is not without its challenges. The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen atom significantly influence the reactivity of the system, necessitating carefully optimized protocols.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of Suzuki coupling reactions with 6-(trifluoromethyl)pyridine derivatives. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer troubleshooting guidance to enable the efficient synthesis of these valuable compounds.
Mechanistic Considerations and Challenges
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9] However, the electronic properties of 6-(trifluoromethyl)pyridine halides introduce specific challenges that must be addressed for a successful transformation.
-
Oxidative Addition: This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9] The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, making the carbon-halogen bond stronger and less susceptible to cleavage by the palladium(0) catalyst. To overcome this, highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands, are required to facilitate the oxidative addition.[10][11] The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl.[8]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles and can be mitigated by the use of sterically hindered ligands that shield the metal center.
-
Protodeboronation: This is a common side reaction in Suzuki couplings where the boronic acid is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[12] For electron-deficient heteroaryl boronic acids, this process can be accelerated. Careful selection of the base and solvent system is crucial to minimize this undesired pathway.
-
Regioselectivity: In cases of di- or polyhalogenated trifluoromethylpyridines, the regioselectivity of the coupling is a critical consideration. The electronic and steric environment of each halogen atom will dictate the site of the initial coupling. For instance, in 2,6-dichloro-3-(trifluoromethyl)pyridine, the first Suzuki coupling occurs selectively at the more sterically hindered C2 position due to electronic effects.[13]
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the process, the following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Step-by-step synthesis of bioactive molecules with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
An Application Guide for the Synthesis of Bioactive Molecules Using 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride
Introduction: The Strategic Role of the Trifluoromethylpyridine Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design.[1][2] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties. When appended to a pyridine ring, it forms the trifluoromethylpyridine (TFMP) moiety, a privileged structural motif found in numerous approved pharmaceuticals and agrochemicals.[1][3][4] The TFMP fragment can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding affinity with biological targets.[1]
This compound is a highly reactive and versatile building block that serves as an efficient gateway for introducing this valuable moiety. Its utility lies in its ability to readily acylate a wide range of nucleophiles, primarily amines and alcohols, to form stable amide and ester linkages, respectively. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of bioactive molecules using this powerful reagent. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to guide the synthesis and optimization process.
Reagent Profile: Chemical Properties and Reactivity
This compound is an acyl chloride derivative of 6-(trifluoromethyl)picolinic acid. Its heightened reactivity stems from two key structural features:
-
The Acyl Chloride Group: The chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Electron-Withdrawing Effects: Both the nitrogen atom in the pyridine ring and the potent electron-withdrawing trifluoromethyl group at the 6-position significantly decrease the electron density of the aromatic system. This effect is relayed to the carbonyl carbon, rendering it exceptionally electrophilic.
This enhanced electrophilicity makes this compound a superior acylating agent, especially for reactions involving weakly nucleophilic or sterically hindered amines and alcohols where standard coupling reagents might prove ineffective.[5] However, this high reactivity also means the compound is highly sensitive to moisture and will readily hydrolyze back to its parent carboxylic acid. Therefore, all reactions must be conducted under strict anhydrous conditions.[6]
Core Synthetic Applications: Amide and Ester Formation
The primary application of this compound in bioactive molecule synthesis is the formation of amides (picolinamides) and esters (picolinates).
Synthesis of Bioactive Amides (Amidation)
The formation of a 6-(trifluoromethyl)picolinamide linkage is a common strategy in the development of kinase inhibitors, antiviral agents, and other therapeutics.[7][8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The diagram below outlines the typical laboratory workflow for synthesizing a picolinamide derivative from an amine substrate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-(Trifluoromethyl)picolinamide [myskinrecipes.com]
Derivatization of Primary Amines with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride: A Comprehensive Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical modification of primary amines is a cornerstone of modern pharmaceutical and agrochemical research. Derivatization transforms these polar, often highly reactive, functional groups into stable amides, enabling further molecular elaboration and enhancing physicochemical properties. This guide provides an in-depth exploration of the derivatization of primary amines using 6-(Trifluoromethyl)pyridine-2-carbonyl chloride. We will dissect the underlying reaction mechanism, present a detailed and validated experimental protocol, offer a comprehensive troubleshooting guide, and discuss the profound impact of the trifluoromethylpyridine moiety on the resulting derivatives. This document is intended to serve as a practical resource for scientists seeking to leverage this powerful reaction in their research and development endeavors.
Introduction: The Strategic Importance of Amine Derivatization
Primary amines are ubiquitous functional groups in biologically active molecules, but their inherent polarity and basicity can present challenges for analysis, purification, and drug formulation.[1][2] Derivatization via acylation is a robust strategy to overcome these limitations by converting the amine into a less polar, more stable amide.[1]
The choice of acylating agent is critical, as it installs a new molecular fragment that can profoundly influence the parent molecule's properties. This compound has emerged as a reagent of significant interest. The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and alter the basicity (pKa) of nearby functional groups.[3][4][5] When combined with the pyridine scaffold, a common feature in many approved drugs, it creates derivatives with potentially superior pharmacokinetic and pharmacodynamic profiles.[4][6] This guide provides the mechanistic rationale and a field-tested protocol for employing this versatile reagent.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between a primary amine and this compound proceeds via a classical nucleophilic addition-elimination mechanism.[7][8][9] Understanding this pathway is essential for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the acyl chloride.[8][10][11] The potent electron-withdrawing effect of both the adjacent chlorine atom and the trifluoromethyl-substituted pyridine ring significantly increases the partial positive charge on this carbon, rendering it highly susceptible to attack.[3][12]
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[8][10]
-
Elimination of the Leaving Group: The intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.[10][11]
-
Deprotonation: The resulting product is a protonated amide. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is included in the reaction to neutralize the hydrogen chloride (HCl) that is formed.[11][13] This step is crucial as it prevents the HCl from protonating the starting primary amine, which would render it non-nucleophilic and halt the reaction.
Caption: Mechanism of amide formation.
Detailed Experimental Protocol
This protocol provides a robust methodology for the derivatization of a generic primary amine. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Reagents
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Rationale: this compound is highly sensitive to moisture and can readily hydrolyze to its corresponding carboxylic acid, which is unreactive under these conditions.[13] Anhydrous conditions are paramount for achieving high yields.
-
-
Reagent Addition:
-
To the dried flask, add the primary amine (1.0 equiv).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (DIPEA or TEA, 1.5 equiv) to the solution and stir for 5 minutes.
-
Rationale: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the generated HCl without competing with the primary amine in reacting with the acyl chloride.[13]
-
In a separate, dry vial, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM.
-
Cool the primary amine solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Rationale: The acylation reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.[13]
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 4-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Rationale: The NaHCO₃ wash removes any excess HCl and the hydrochloride salt of the base. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide derivative.
-
Caption: General experimental workflow.
Product Characterization
The resulting N-substituted-6-(trifluoromethyl)picolinamide can be characterized using standard analytical techniques. Below is a table of expected data for a hypothetical product.
| Technique | Expected Result / Observation |
| ¹H NMR | Appearance of a new amide N-H proton (typically a broad singlet or triplet between δ 8-9 ppm). Characteristic shifts for the pyridine ring protons and the protons on the R-group adjacent to the nitrogen. |
| ¹³C NMR | A new amide carbonyl carbon signal appearing around δ 160-170 ppm. A characteristic quartet for the CF₃ carbon (due to C-F coupling) around δ 120-125 ppm. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group, typically around -65 to -70 ppm. |
| FT-IR | Strong C=O (amide I band) stretch at ~1650-1680 cm⁻¹. N-H stretch (for secondary amides) at ~3200-3400 cm⁻¹. |
| HRMS (ESI+) | Accurate mass measurement corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular formula. |
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides validated solutions.[13]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Acyl Chloride: Reagent was exposed to moisture. 2. Deactivated Amine: The amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered. 3. Insufficient Base: The starting amine was protonated by generated HCl. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere. 2. Increase Reaction Temperature: For sluggish reactions, consider gently heating the mixture (e.g., to 40 °C). For highly deactivated amines, a catalyst like DMAP may be required. 3. Verify Base Stoichiometry: Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base are used. |
| Multiple Products / Side Reactions | 1. Reaction with Solvent: Use of a nucleophilic solvent (e.g., an alcohol). 2. Diacylation: If the primary amine has other nucleophilic sites. 3. Product Hydrolysis: The amide product degraded during an acidic work-up. | 1. Use Aprotic Solvents: Employ non-nucleophilic solvents like DCM, THF, or acetonitrile. 2. Use Protecting Groups: Protect other nucleophilic functional groups on the starting material before derivatization. 3. Maintain Neutral/Basic pH: Avoid acidic conditions during the aqueous work-up to prevent amide hydrolysis. |
| Difficult Purification | 1. Excess Acyl Chloride: Unreacted acyl chloride hydrolyzes during work-up to the carboxylic acid, which can be difficult to separate. 2. Base Contamination: The hydrochloride salt of the tertiary amine base co-elutes with the product. | 1. Use a Stoichiometric Amount: Use the acyl chloride as the limiting reagent or use only a slight excess (1.0-1.05 equiv). The resulting carboxylic acid can often be removed with a basic wash (NaHCO₃). 2. Thorough Washing: Ensure the organic layer is washed thoroughly with aqueous NaHCO₃ or a dilute acid (e.g., 1M HCl) if the product is stable, to remove the base. |
Conclusion
The derivatization of primary amines with this compound is a highly effective and versatile reaction for synthesizing novel picolinamides. The trifluoromethyl group imparts unique electronic properties that not only activate the acyl chloride towards nucleophilic attack but also bestow desirable physicochemical characteristics upon the final product, making this a valuable transformation in the fields of medicinal chemistry, agrochemical synthesis, and materials science. By understanding the reaction mechanism and adhering to the detailed protocol and best practices outlined in this guide, researchers can reliably and efficiently synthesize these valuable derivatives for a wide range of applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. savemyexams.com [savemyexams.com]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Welcome to the technical support guide for the purification of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common challenges associated with the purification of this highly reactive intermediate.
Introduction: The Challenge of a Reactive Intermediate
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its trifluoromethylpyridine core.[1][2] However, its utility is matched by its reactivity. As an acyl chloride, the compound is characterized by a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[3][4] This inherent reactivity, particularly its extreme sensitivity to moisture, is the primary challenge during its synthesis, purification, and storage.[3][5] This guide explains the causality behind common purification issues and provides field-proven protocols to ensure the integrity of your product.
Understanding the Synthesis and Common Impurities
The most common laboratory synthesis involves the reaction of the parent carboxylic acid, 6-(Trifluoromethyl)picolinic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] The reaction typically proceeds cleanly, but the crude product is often contaminated with several predictable impurities.
Table 1: Common Impurities & Their Origins
| Impurity | Chemical Name | Origin | Impact on Subsequent Reactions |
| Unreacted Starting Material | 6-(Trifluoromethyl)picolinic acid | Incomplete reaction. | Can compete in nucleophilic reactions; introduces acidic protons. |
| Excess Chlorinating Agent | Thionyl Chloride (SOCl₂) | Used in excess to drive the reaction to completion. | Highly corrosive and reactive; can interfere with subsequent steps. |
| Hydrolysis Product | 6-(Trifluoromethyl)picolinic acid | Reaction of the acyl chloride with trace moisture.[3][4] | Identical to unreacted starting material; indicates compromised handling. |
| Anhydride | 6-(Trifluoromethyl)picolinic anhydride | Reaction between the acyl chloride and the carboxylate salt.[5] | Can also acylate, but with different stoichiometry and reactivity. |
| Degradation Products | Various colored compounds | Decomposition of thionyl chloride or side reactions at high temperatures.[7] | May indicate product decomposition and can complicate purification. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude reaction mixture is dark yellow or brown. What happened and is the product salvageable?
A: A dark color in the crude product is a common issue, typically arising from two sources:
-
Decomposition of Thionyl Chloride: Older or impure thionyl chloride can contain colored impurities (like sulfur chlorides) that persist. Using freshly distilled thionyl chloride is recommended to prevent this.[7]
-
Thermal Degradation: Overheating the reaction mixture during the chlorination step or, more commonly, during the removal of excess reagent can cause side reactions and decomposition, leading to coloration.[7]
Solution: The product is often salvageable. The primary method to remove non-volatile colored impurities is through high-vacuum distillation (see Protocol 2). If the product is thermally sensitive, it may be better to use the crude material directly in the next step after carefully removing the volatile impurities (see Protocol 1), and then purify the more stable downstream product.[8]
Q2: How do I effectively remove residual thionyl chloride (SOCl₂)? Standard rotary evaporation doesn't seem to be enough.
A: Thionyl chloride has a relatively high boiling point (76 °C), making its complete removal by simple rotary evaporation difficult.[7] The most effective method is azeotropic removal.
Solution: Add a high-boiling, anhydrous, and inert solvent like toluene to the crude product and then remove the solvent mixture under reduced pressure.[7][8] Repeating this process 2-3 times effectively co-distills the residual thionyl chloride. This is a critical step, as leftover SOCl₂ can cause unwanted side reactions.
Q3: I see a significant amount of the starting carboxylic acid in my post-workup analysis (¹H NMR, LC-MS). Is this unreacted material or something else?
A: While it could be an incomplete reaction, it is far more likely to be the result of hydrolysis. This compound is extremely reactive towards water.[3][4] Any exposure to atmospheric moisture, wet glassware, or non-anhydrous solvents during the workup or analysis preparation will rapidly convert the product back to the carboxylic acid.
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use only high-quality anhydrous solvents.[7][9]
-
Inert Atmosphere: Conduct the reaction and all subsequent transfers under an inert atmosphere (e.g., nitrogen or argon).[7][9]
-
Analytical Sample Prep: When preparing samples for analysis (e.g., NMR), use an anhydrous deuterated solvent and minimize exposure to air. To confirm the presence of the acyl chloride without risking hydrolysis, consider quenching a small aliquot with anhydrous methanol or benzylamine and analyzing the resulting stable ester or amide.[8]
Q4: Can I use column chromatography to purify my acyl chloride?
A: This is strongly discouraged. Standard silica gel is hydrated and acidic, which will rapidly degrade the acyl chloride on the column, converting it back to the carboxylic acid. While specialized, rigorously dried neutral alumina under anhydrous conditions could theoretically be used, the risk of hydrolysis is exceptionally high.[9] For this class of compound, vacuum distillation is the preferred method of purification.
Q5: My purified acyl chloride turned dark and solidified upon storage. What went wrong?
A: This indicates decomposition, likely due to hydrolysis from atmospheric moisture that entered the container over time. Even a small leak in the cap seal is sufficient to degrade the product. The solid is likely the corresponding carboxylic acid.
Solution:
-
Proper Storage: Store the purified product in a sealed container (e.g., an ampoule or a vial with a Teflon-lined cap) under an inert atmosphere.[10]
-
Low Temperature: Store at low temperatures (-20°C is common) to slow the rate of any potential decomposition.[10]
-
Use Promptly: Due to their high reactivity, acyl chlorides are often best prepared fresh and used immediately without long-term storage.[3][8] Many experienced chemists will telescope the crude material directly into the next reaction to avoid purification and storage issues altogether.[8]
Purification & Handling Workflows
The following diagrams and protocols provide a systematic approach to handling and purifying your product.
Diagram 1: Synthesis & Initial Workup Workflow
Caption: Workflow from synthesis to the crude product decision point.
Protocol 1: Azeotropic Removal of Excess Thionyl Chloride
This protocol is designed to remove volatile reagents from the crude reaction mixture, yielding a product that can often be used without further purification.
-
Initial Concentration: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent and some of the excess thionyl chloride. Use a base trap (e.g., NaOH pellets or solution) to protect the vacuum pump from corrosive HCl and SO₂ gases.
-
Toluene Addition: Backfill the flask with an inert gas (N₂ or Ar). Add anhydrous toluene (approximately 2-3 times the volume of the crude oil).
-
Second Evaporation: Concentrate the mixture again on the rotary evaporator until all the toluene is removed.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure the complete removal of residual thionyl chloride.[7]
-
Final Product: The resulting crude oil is this compound. It can be placed under high vacuum for 1-2 hours to remove any final traces of solvent and then either used directly or purified further by distillation.
Protocol 2: Purification by High-Vacuum Distillation
This is the most effective method for obtaining high-purity this compound, especially for removing non-volatile or colored impurities.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously oven-dried and assembled while hot under a stream of inert gas. Use high-vacuum grease for all joints.
-
Transfer Crude Product: Transfer the crude acyl chloride (from Protocol 1) into the distillation flask. Add a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply a high vacuum (typically <1 mmHg). It is critical to ensure the system is free of leaks.
-
Heating: Gently heat the distillation flask using an oil bath while stirring. The temperature should be increased slowly. The exact boiling point will depend on the pressure, but expect it to be significantly lower than the atmospheric boiling point.
-
Collect Fractions: Collect the fraction that distills over at a constant temperature and pressure. The pure this compound is a colorless liquid.[10] Discard any initial forerun or colored residue.
-
Storage: Transfer the purified, distilled product into a pre-dried, inert-atmosphere-flushed container for storage. Sealing under argon or nitrogen in an ampoule is the best practice for long-term stability.
Table 2: Comparison of Purification Strategies
| Strategy | Pros | Cons | Best For... |
| Use Crude (Post-Azeotrope) | - Fast, avoids transfers and yield loss.- Minimizes risk of hydrolysis during purification.[8] | - Impurities are carried into the next step.- Requires the next step's purification to be robust. | Reactions where the downstream product is stable and easily purified away from the synthesis impurities (e.g., amide formation). |
| High-Vacuum Distillation | - Provides the highest purity product (>97%).- Removes colored and non-volatile impurities. | - Can lead to thermal decomposition if overheated.- Potential for yield loss during transfers. | Applications requiring high purity starting material; when impurities interfere with the subsequent reaction. |
Characterization and Purity Assessment
Confirming the identity and purity of your final product is crucial. Due to its instability, analysis must be performed carefully.
Diagram 2: Troubleshooting Decision Tree for Impure Product
Caption: A decision tree to diagnose and solve common purity issues.
Table 3: Key Analytical Data
| Analysis Type | 6-(Trifluoromethyl)picolinic Acid (Starting Material) | This compound (Product) |
| ¹H NMR | Broad singlet for acidic proton (-COOH), typically >10 ppm. Pyridine ring protons. | Absence of the broad acidic proton. Shift in pyridine ring protons adjacent to the carbonyl group. |
| ¹³C NMR | Carbonyl carbon (~165-175 ppm). | More deshielded carbonyl carbon (~160-170 ppm, can vary). |
| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹). Carbonyl (C=O) stretch (~1700-1730 cm⁻¹). | Absence of O-H stretch. Sharp, strong carbonyl (C=O) stretch at a higher frequency (~1750-1810 cm⁻¹).[7] |
| Appearance | White to off-white solid. | Colorless to light-yellow liquid.[10] |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Safe handling and storage procedures for 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the safe and effective use of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS 1099597-77-9). Our approach is rooted in explaining the fundamental chemistry to empower users to handle this reagent with confidence and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a reactive organic compound used as a building block in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity stems from the acyl chloride group, making it a powerful acylating agent.
The primary hazards are associated with its high reactivity and corrosive nature:
-
Corrosivity: It is classified as causing severe skin burns and eye damage.[3] Like other acyl chlorides, it reacts violently with water and other nucleophiles.[4][5][6]
-
Moisture Sensitivity: It reacts readily with moisture in the air (hydrolysis) to produce 6-(trifluoromethyl)picolinic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This is often observed as fuming when a container is opened.[8]
-
Toxicity: While specific toxicity data for this exact compound is limited, related structures and the acyl chloride class are harmful if inhaled, swallowed, or in contact with skin.[9][10] Inhalation of the vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation.[5][6]
Q2: What are the recommended storage conditions for this reagent to ensure its stability and longevity?
A2: Proper storage is critical to maintain the reagent's integrity. The acyl chloride functional group is highly susceptible to hydrolysis.
-
Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C to as low as -20°C for long-term stability.[1][3]
-
Atmosphere: The reagent must be stored under an inert atmosphere (e.g., argon or dry nitrogen) to prevent contact with atmospheric moisture.[1][11] The container must be kept tightly sealed.[12][13][14]
-
Incompatible Materials: Store away from water, alcohols, amines, strong bases, and strong oxidizing agents.[10][11][15] Accidental contact with these substances can lead to violent reactions and the release of toxic fumes.
Table 1: Key Physical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 1099597-77-9 | [3][16][17] |
| Molecular Formula | C₇H₃ClF₃NO | [1][3] |
| Molecular Weight | 209.55 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | ~1.450 g/mL at 25 °C | [3] |
| Storage Temperature | -20°C | [1][3] |
| Hazard Codes (GHS) | H314 (Causes severe skin burns and eye damage) | [3] |
| Signal Word | Danger | [3] |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is non-negotiable. The goal is to eliminate any possibility of contact.
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's breakthrough time for acyl chlorides. Discard and replace gloves immediately if contamination occurs.[9]
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[9][15] Standard safety glasses are not sufficient.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[15] For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling must be done inside a certified chemical fume hood to avoid inhalation of vapors and HCl fumes.[12][18] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[19]
Caption: Mandatory PPE and Engineering Control Workflow.
Troubleshooting Guide
Q4: I opened a new bottle of the reagent and saw white fumes. Is the product degraded?
A4: This is a common observation and does not necessarily indicate significant degradation. The "fumes" are typically a result of the acyl chloride reacting with ambient moisture at the bottle's opening, forming microscopic droplets of hydrochloric acid.[6][8]
Causality: R-COCl + H₂O → R-COOH + HCl (gas)
However, excessive or continuous fuming suggests a compromised seal. To minimize this:
-
Allow the bottle to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work quickly and flush the headspace with dry inert gas (argon or nitrogen) before re-sealing the container.
-
Use a septum cap for withdrawing small quantities via syringe to minimize atmospheric exposure.
Caption: Hydrolysis of the acyl chloride.
Q5: My reaction yield is lower than expected. Could the reagent be the issue?
A5: Yes, reagent quality is a primary suspect in low-yield reactions involving acyl chlorides. The most common cause is degradation via hydrolysis. The resulting carboxylic acid is generally unreactive under the same conditions and will not participate in the desired acylation, effectively reducing the molar quantity of your active reagent.
Troubleshooting Steps:
-
Check for Signs of Degradation: Has the liquid become cloudy or have solids precipitated? This could be the less soluble carboxylic acid byproduct.
-
Perform a Quench Test: Carefully add a small drop of the reagent to a vial containing anhydrous ethanol. A vigorous reaction with heat and gas evolution indicates active acyl chloride. A sluggish or absent reaction suggests significant degradation.
-
Re-purification (Advanced Users Only): If you suspect degradation and have the appropriate equipment (distillation apparatus under vacuum), you can re-distill the material. The boiling point is approximately 54 °C at 2 mmHg. This should only be attempted by experienced chemists with appropriate safety measures.
Q6: What is the correct procedure for handling a small spill (<10 mL) outside the fume hood?
A6: A spill of this corrosive material is a serious incident that requires immediate and calm action.
Caption: Decision tree for spill response.
Cleanup Protocol for Small Spills:
-
Alert & Secure: Alert personnel in the immediate area. Ensure you are wearing full PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert, dry absorbent material like vermiculite, sand, or a specialized chemical absorbent.[20] DO NOT use combustible materials like paper towels.
-
Neutralize (with caution): Once absorbed, slowly and carefully add a neutralizing agent like sodium bicarbonate or a commercial spill neutralizer from the outside in. Be prepared for gas evolution (CO₂ and HCl).
-
Collect: Scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste.[9][14]
-
Decontaminate: Wipe the area with a soap and water solution, followed by a final rinse with water.
-
Dispose: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste according to your institution's guidelines.[14]
Q7: How do I properly quench and dispose of excess or old reagent?
A7: Never dispose of active acyl chloride directly. It must be quenched first in a controlled manner. This protocol must be performed inside a chemical fume hood.
Protocol: Quenching this compound
-
Preparation:
-
Don all required PPE (face shield, goggles, lab coat, chemical-resistant gloves).
-
Prepare a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., a beaker with NaOH solution) to neutralize the evolved HCl gas.
-
Place a large excess of a cold (ice bath), stirrable quenching solution in the flask. A dilute solution of sodium bicarbonate or a non-reactive alcohol like isopropanol are suitable choices. Avoid using water alone for larger quantities as the reaction can be too vigorous.
-
-
Addition:
-
Dilute the acyl chloride in an inert, dry, non-protic solvent (e.g., THF, Dichloromethane) in the dropping funnel. This helps control the reaction rate.
-
With vigorous stirring, add the acyl chloride solution dropwise to the quenching solution at a rate that keeps the temperature and gas evolution under control.
-
-
Completion:
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
Slowly and carefully check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Disposal:
-
The resulting neutralized mixture can now be disposed of in the appropriate aqueous/organic waste stream as per your institution's environmental health and safety (EHS) guidelines.
-
References
- 1. This compound [myskinrecipes.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]
- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. Acetyl Chloride: Preparation and Hazards_Chemicalbook [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 17. This compound CAS#: 1099597-77-9 [amp.chemicalbook.com]
- 18. chemscene.com [chemscene.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Common side reactions with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
This compound is a highly valuable reagent in modern organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals.[1][2] The presence of a trifluoromethyl (-CF3) group on the pyridine ring significantly impacts its reactivity. The -CF3 group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making this compound an exceptionally potent acylating agent.[1] This heightened reactivity, however, also predisposes it to certain side reactions and requires careful handling to achieve optimal results. This guide will address the most common issues encountered when working with this powerful synthetic building block.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you troubleshoot and resolve common problems that may arise during reactions involving this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (amine, alcohol, etc.).
-
The desired product is not observed, or is present in very low quantities.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Reagent Degradation | This compound is highly sensitive to moisture. Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a primary degradation pathway. | Protocol 1: Reagent Quality Check & Handling 1. Visual Inspection: The reagent should be a clear liquid. Cloudiness may indicate hydrolysis.2. FT-IR Analysis: Check for a broad O-H stretch (around 3000 cm⁻¹) which would indicate the presence of the carboxylic acid impurity.3. Strict Anhydrous Conditions: Always handle the reagent under an inert atmosphere (nitrogen or argon). Use flame-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. |
| Insufficient Nucleophilicity of the Substrate | Sterically hindered or electron-poor nucleophiles (e.g., hindered anilines or phenols) may react sluggishly with the acyl chloride. | Protocol 2: Enhancing Reactivity for Challenging Nucleophiles 1. Catalyst Addition: Add a catalytic amount (0.1-0.2 eq.) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.2. Elevated Temperature: Cautiously increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.3. Alternative Coupling Agents: If direct acylation fails, consider converting the corresponding carboxylic acid (6-(Trifluoromethyl)pyridine-2-carboxylic acid) to the amide or ester using more potent coupling reagents like HATU, HBTU, or PyBOP. |
| Inappropriate Base | The choice of base is critical. A nucleophilic base can compete with your substrate, and a weak base may not effectively scavenge the HCl byproduct, leading to protonation of the nucleophile and slowing the reaction. | Protocol 3: Selecting the Optimal Base 1. Use a Non-Nucleophilic Hindered Base: Employ a hindered amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective HCl scavengers but are too sterically bulky to compete as nucleophiles.2. Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization of the generated HCl. |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC or LC-MS analysis shows multiple spots in addition to the starting materials and the desired product.
-
Purification is complicated by the presence of impurities with similar polarity to the product.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Hydrolysis of the Acyl Chloride | As mentioned, hydrolysis to 6-(Trifluoromethyl)pyridine-2-carboxylic acid is a common issue. This acidic byproduct can complicate purification. | Protocol 4: Aqueous Workup to Remove Acidic Impurities 1. Quenching: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).2. Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).3. Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. |
| Double Acylation of the Nucleophile | For nucleophiles with multiple reactive sites (e.g., primary amines), double acylation can occur, especially if an excess of the acyl chloride is used. | Protocol 5: Controlling Stoichiometry 1. Controlled Addition: Add the this compound solution dropwise to the solution of the nucleophile at a low temperature (e.g., 0 °C).2. Stoichiometry: Use a slight excess of the nucleophile (1.1-1.2 equivalents) relative to the acyl chloride to favor mono-acylation. |
| Reaction with Solvent | Protic solvents (e.g., alcohols) will react with the acyl chloride. Some aprotic polar solvents like DMF can be problematic at elevated temperatures, potentially leading to the formation of Vilsmeier-type intermediates and other side products. | Protocol 6: Solvent Selection and Stability 1. Solvent Choice: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.2. Temperature Control: If using a solvent like DMF, maintain a low reaction temperature and monitor for side product formation. Consider alternative aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) if necessary. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at -20°C. This minimizes both thermal degradation and hydrolysis from atmospheric moisture.
Q2: What is the best way to purify the final amide or ester product?
A2: Purification typically involves standard techniques such as silica gel column chromatography or recrystallization.[3] An initial aqueous workup with a mild base (e.g., NaHCO₃) is often beneficial to remove any unreacted acyl chloride and the corresponding carboxylic acid byproduct.
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: The pyridine nitrogen is weakly basic. In the absence of a stronger base, it can be protonated by the HCl generated during the reaction, which can slow down the reaction rate. The use of a non-nucleophilic base like TEA or DIPEA is recommended to prevent this.
Q4: Are there any known incompatibilities with other reagents?
A4: Avoid strong oxidizing agents. Also, be cautious with strong, non-hindered bases that can act as competing nucleophiles.
Visualizing Reaction Pathways and Troubleshooting
General Acylation Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
How to improve yield in reactions with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
A Senior Application Scientist's Guide to Optimizing Acylation Reactions
Welcome, researchers, to your dedicated resource for mastering reactions with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride. This guide is structured as a dynamic technical support center, moving beyond simple protocols to address the nuanced challenges you face at the bench. My aim is to provide not just the "how," but the critical "why" behind each experimental choice, empowering you to troubleshoot effectively and maximize your yields.
The trifluoromethyl group (-CF₃) is a powerful modulator of electronic properties, rendering the acyl chloride at the 2-position of the pyridine ring exceptionally reactive. This heightened electrophilicity is a double-edged sword: it facilitates the acylation of even weakly nucleophilic amines and sterically hindered substrates, but it also amplifies the reagent's sensitivity, particularly to moisture. Understanding and controlling these factors is paramount to success.
Troubleshooting Guide & FAQs
Here, we address the most common issues encountered when using this compound in a question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes?
A1: Low or no product yield is the most frequent challenge, and it almost invariably points to one of three culprits: hydrolysis of the acyl chloride, insufficient nucleophilicity of your substrate, or suboptimal reaction conditions.
-
Hydrolysis of the Acyl Chloride: this compound is extremely sensitive to moisture. The potent electron-withdrawing effect of the -CF₃ group makes the carbonyl carbon highly electrophilic and thus, highly susceptible to nucleophilic attack by water. This hydrolysis reaction converts your starting material into the unreactive 6-(trifluoromethyl)picolinic acid, which will not participate in the desired acylation.
-
Solution: Implement rigorous anhydrous techniques.
-
Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of inert gas (nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous solvents with a water content of <50 ppm. Solvents from a solvent purification system are ideal. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended.
-
Reagents: Ensure your amine and any base used are anhydrous.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Use septa and syringes for all liquid transfers.
-
-
-
Insufficient Nucleophilicity of the Amine: While this acyl chloride is highly reactive, it may still struggle with extremely deactivated or sterically hindered amines. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can also decrease the basicity and nucleophilicity of the pyridine nitrogen itself, preventing it from acting as an effective internal catalyst.
-
Solution:
-
Increase Reaction Temperature: For sluggish reactions, consider gently heating the reaction mixture (e.g., to 40-60 °C). Use a sealed vial if the temperature exceeds the solvent's boiling point.
-
Use a More Effective Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a better choice than triethylamine (TEA) or pyridine. It effectively scavenges the HCl byproduct without competing with your primary nucleophile.
-
Increase Reagent Concentration: Higher concentrations can sometimes accelerate the reaction rate.
-
-
-
Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.
-
Solution:
-
Base Selection: The base is critical for neutralizing the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile. A stoichiometric amount (or slight excess) of a non-nucleophilic base is essential.
-
Solvent Choice: The solvent should be aprotic and non-nucleophilic. Avoid alcohols or other protic solvents that can react with the acyl chloride.
-
-
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely byproducts and how can I minimize them?
A2: The primary byproduct is often the hydrolysis product, 6-(trifluoromethyl)picolinic acid. However, other side reactions can occur.
-
Hydrolysis: As discussed in Q1, this is the most common side reaction. Rigorous anhydrous conditions are the best preventative measure.
-
Reaction with Solvent: If you are not using a truly inert solvent, it may react with the highly electrophilic acyl chloride. For example, if your THF contains peroxides, it can lead to undesired side reactions.
-
Double Acylation: With poly-functionalized substrates (e.g., diamines), double acylation can occur.
-
Solution:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of the acyl chloride to the amine.
-
Slow Addition: Add the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain control over the reaction.
-
-
-
Formation of an Acylpyridinium Intermediate: Pyridine and related compounds can act as nucleophilic catalysts, forming a highly reactive acylpyridinium salt. While this can be beneficial in some acylation reactions, it can also be a pathway to other products if not consumed by the desired nucleophile.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical. It must be strong enough to neutralize the generated HCl but should not compete with your nucleophile.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Recommended Use |
| Triethylamine (TEA) | ~10.7 | Inexpensive, commonly available. | Can act as a nucleophile, potentially leading to side products. | Suitable for simple, unhindered amines. |
| Diisopropylethylamine (DIPEA) | ~11 | Non-nucleophilic due to steric hindrance. | More expensive than TEA. | Recommended for most applications , especially with sensitive or sterically hindered substrates. |
| Pyridine | ~5.2 | Can act as a nucleophilic catalyst. | It is a weaker base and can be a competing nucleophile. | Not generally recommended as the primary base for this reaction. |
| Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Very strong, non-nucleophilic base. | Expensive, can be difficult to remove during workup. | For particularly challenging reactions with very weak nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with this compound
This protocol provides a general guideline for the acylation of a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Stir the solution for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of this compound dropwise to the stirring amine solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gentle heating (40 °C).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Protocol 2: Acylation of a Weakly Nucleophilic or Sterically Hindered Amine
This protocol is adapted for more challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Weakly nucleophilic/sterically hindered amine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous acetonitrile or 1,2-dichloroethane
Procedure:
-
Preparation: In an oven-dried, sealed reaction vial under an inert atmosphere, combine the amine (1.0 equiv) and DIPEA (2.0 equiv) in the chosen anhydrous solvent.
-
Acyl Chloride Addition: Add the this compound (1.0 equiv) to the reaction mixture at room temperature.
-
Reaction: Seal the vial and heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1.
Visualizations
Reaction Mechanism and Key Intermediates
Technical Support Center: 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-(Trifluoromethyl)pyridine-2-carbonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, use, and troubleshooting of this highly reactive reagent. Our goal is to empower you with the knowledge to anticipate and solve challenges related to its significant moisture sensitivity, ensuring the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Question 1: I opened a new bottle of this compound and it fumed slightly. Is the reagent compromised?
Answer: Slight fuming upon initial opening is not uncommon and is a direct result of the compound's high reactivity with atmospheric moisture. The fumes you observe are hydrogen chloride (HCl) gas, which is generated instantly as the acyl chloride hydrolyzes.
-
Causality: The carbonyl group is highly electrophilic, a characteristic enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the trifluoromethyl group on the pyridine ring. This makes it exceptionally susceptible to nucleophilic attack by water.
-
Immediate Action: If the fuming is minimal and the bulk of the liquid remains clear, the reagent is likely still viable for use, provided you proceed immediately with rigorous anhydrous techniques. The key is to minimize the duration the bottle is open and to maintain a positive pressure of inert gas (Nitrogen or Argon).
-
Best Practice: Always open and dispense this reagent in a certified chemical fume hood and have your reaction vessel prepped and under an inert atmosphere before opening the bottle.[1]
Question 2: My reaction yield is significantly lower than expected. How can I determine if hydrolysis of the acyl chloride is the cause?
Answer: Low yield is the most common symptom of premature reagent hydrolysis. If the this compound is exposed to moisture, it converts to the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This inactive byproduct is then unable to participate in the desired acylation reaction.
-
Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Use LC-MS or ¹H NMR to look for the presence of 6-(trifluoromethyl)picolinic acid. Its mass and spectral signature will be distinct from your starting material and desired product.
-
Review Your Procedure: Critically assess your experimental setup for potential points of moisture ingress. Were the solvents certified anhydrous? Was all glassware flame-dried or oven-dried immediately before use? Was the reaction maintained under a positive pressure of inert gas from start to finish?[1][2]
-
Test the Reagent: In a controlled micro-scale experiment, react a small amount of the questionable acyl chloride with a simple, dry nucleophile (e.g., a drop of anhydrous ethanol or a primary amine) in an anhydrous solvent. If no reaction occurs, the acyl chloride has likely fully hydrolyzed.
-
Question 3: What are the proper storage conditions for long-term stability?
Answer: Proper storage is non-negotiable for preserving the integrity of this reagent. The primary goal is to protect it from moisture and atmospheric oxygen.
-
Primary Storage: Store the container in a cool, dry, and dark environment. A storage temperature of -20°C is recommended for long-term stability. For frequent use, storing in a desiccator inside a refrigerator (2-8°C) is also acceptable.
-
Inert Atmosphere: The reagent should be stored under an inert gas like nitrogen or argon.[1][2] Containers from suppliers are often sealed under an inert atmosphere. Once opened, the headspace should be purged with inert gas before resealing.
-
Container Integrity: Ensure the container cap is tightly sealed at all times.[1][3] For bottles with septa (e.g., Sure/Seal™), ensure the septum has not been punctured excessively, which can create a pathway for moisture.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered when using this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Hydrolysis: The acyl chloride was degraded by moisture before or during the reaction.[2][4] | 1a. Discard the old reagent. Use a fresh, unopened bottle. 1b. Implement rigorous anhydrous techniques (see Protocol section). Use freshly dried solvents and flame-dried glassware. |
| 2. Insufficient Nucleophile Reactivity: The amine, alcohol, or other nucleophile is too sterically hindered or not basic enough. | 2a. Consider adding a non-nucleophilic base (e.g., proton sponge, DIPEA) to activate the nucleophile. 2b. Increase reaction temperature, if compatible with substrates. | |
| Formation of an Insoluble White Precipitate | 1. Hydrolysis Byproduct: The generated 6-(trifluoromethyl)picolinic acid may be precipitating from the reaction solvent. | 1. Confirm the identity of the solid via analysis. If it is the acid, the reaction has failed due to moisture. Restart with fresh reagent and anhydrous conditions. |
| 2. Nucleophile Salt Formation: If using an amine nucleophile, the HCl byproduct will form an amine hydrochloride salt, which is often insoluble in organic solvents. | 2. This is expected. Add a stoichiometric amount of a tertiary amine base (e.g., triethylamine) to scavenge the HCl and keep the primary/secondary amine nucleophile free. | |
| Reagent is Cloudy, Discolored, or Solidified | Gross Moisture Contamination: The reagent has been exposed to a significant amount of moisture over time, leading to extensive hydrolysis and potential polymerization or side reactions. | The reagent is no longer viable. Dispose of it according to your institution's hazardous waste protocols.[2] Do not attempt to use it. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing issues related to reaction failure.
Caption: A decision tree for troubleshooting low-yield reactions.
Key Experimental Protocols
Adherence to strict anhydrous and inert atmosphere techniques is critical for success.
Protocol 1: Handling and Dispensing the Reagent
-
Preparation: Assemble all necessary dry glassware (syringe, needles) and ensure your reaction flask is fully prepped, sealed with a septum, and under a positive pressure of nitrogen or argon.
-
Equilibration: Remove the bottle of this compound from cold storage and allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold bottle surface.
-
Inert Atmosphere Transfer: In a fume hood, pierce the septum of the reagent bottle with a needle connected to your inert gas line (bubbler). Pierce the septum with a second, dry syringe fitted with a dry needle.
-
Withdrawal: Slowly withdraw the required volume of the liquid reagent into the syringe. The positive inert gas pressure will facilitate this process.
-
Injection: Immediately transfer the reagent by injecting it through the septum of your prepared reaction flask.
-
Storage: Before removing the inert gas needle, remove the syringe. Purge the reagent bottle headspace with inert gas for another 30-60 seconds, then remove the needle and securely store the bottle, reinforcing the seal with paraffin film.[1]
Mechanism of Hydrolysis
Understanding the mechanism underscores the need for careful handling. The reaction is a classic nucleophilic acyl substitution.
Caption: The hydrolysis pathway of the acyl chloride.
Quantitative Data Summary
The following table summarizes key properties for this compound.
| Property | Value | Source |
| CAS Number | 1099597-77-9 | |
| Molecular Formula | C₇H₃ClF₃NO | |
| Molecular Weight | 209.55 g/mol | |
| Appearance | Liquid | |
| Density | 1.450 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.473 | |
| Storage Temperature | -20°C | |
| GHS Hazard Class | Skin Corrosion 1B | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
References
Technical Support Center: Acylation with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Welcome to the technical support center for acylation reactions utilizing 6-(Trifluoromethyl)pyridine-2-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive acylating agent. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
The 6-(trifluoromethyl)pyridine backbone is a privileged scaffold in modern drug discovery, valued for its ability to enhance metabolic stability and pharmacokinetic properties.[1] However, the very features that make this reagent valuable—namely, the potent electron-withdrawing effect of the trifluoromethyl group and the pyridine nitrogen—also render the carbonyl carbon exceptionally electrophilic and susceptible to specific side reactions. This guide will help you troubleshoot and optimize your acylation protocols for maximal success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation reaction shows no product formation, and I've recovered only my starting amine/alcohol. What are the likely causes?
This is one of the most common issues and typically points to a problem with the acyl chloride's integrity or insufficient reactivity of the nucleophile under the chosen conditions.
Root Cause Analysis:
-
Hydrolysis of the Acyl Chloride: this compound is extremely sensitive to moisture. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and thus, highly reactive towards nucleophiles, including water.[2][3] Exposure to atmospheric moisture or residual water in solvents or reagents can rapidly hydrolyze the acyl chloride back to its parent carboxylic acid, 6-(trifluoromethyl)picolinic acid, rendering it inactive for the desired acylation.[4][5]
-
Deactivated Nucleophile: Your amine or alcohol may be sterically hindered or electronically deactivated (i.e., possessing electron-withdrawing groups). While the acyl chloride is highly reactive, a sufficiently poor nucleophile will still react sluggishly, especially at low temperatures.[6]
-
Protonation of the Nucleophile: The acylation reaction generates one equivalent of hydrochloric acid (HCl).[7] If a suitable base is not present in stoichiometric amounts, the generated HCl will protonate the starting amine, converting it into an unreactive ammonium salt.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and solve the issue of no product formation.
Caption: Troubleshooting workflow for no product formation.
Q2: The reaction is very slow and stalls, leaving significant amounts of starting material even after extended periods. How can I accelerate it?
A sluggish reaction points to an activation energy barrier that is not being sufficiently overcome. This is common with moderately deactivated or sterically hindered nucleophiles.
Root Cause Analysis:
-
Insufficient Electrophilicity/Nucleophilicity Balance: While the acyl chloride is reactive, the combination of it with a weak nucleophile may require more energy to proceed at a reasonable rate.[6]
-
Inadequate Base: The chosen base may not be strong enough to effectively scavenge the generated HCl, leading to a partial protonation of the nucleophile and slowing the reaction.
-
Solvent Effects: The solubility of your starting materials could be a limiting factor. If the nucleophile is not well-solvated, its effective concentration in the solution is low.[8]
Optimization Strategies:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60°C) can often provide the necessary energy to overcome the activation barrier.
-
Introduce a Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate. DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, which is then readily attacked by the amine or alcohol.[9]
Caption: Catalytic cycle of DMAP in acylation.
-
Optimize Base and Solvent: Ensure your base is appropriate for the reaction. For weakly nucleophilic amines, a stronger, non-nucleophilic base is preferable.
| Base | pKa (Conjugate Acid) | Typical Solvents | Comments |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Standard, cost-effective choice. |
| Diisopropylethylamine (DIPEA) | ~11.0 | DCM, THF, DMF | Sterically hindered, good for preventing side reactions with the base itself.[6] |
| Pyridine | ~5.2 | DCM, Pyridine | Can also act as a nucleophilic catalyst, but is less effective than DMAP.[7] |
| 2,6-Lutidine | ~6.7 | DCM, Acetonitrile | A sterically hindered base, useful when the nucleophile is sensitive.[9] |
Table 1: Common bases for acylation reactions.
Q3: My reaction is messy, showing multiple spots on TLC/LC-MS, including a product with a mass corresponding to the hydrolyzed acyl chloride. What is happening?
This indicates the presence of side reactions, with hydrolysis being the most probable culprit.
Root Cause Analysis:
-
Wet Reagents/Solvents: This is the most direct cause of hydrolysis. Acyl chlorides react rapidly with water.[3]
-
In-situ Generation of Acyl Chloride: If you are preparing the this compound in situ from the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride) and not purifying it, residual chlorinating agent or impurities can lead to side reactions.[7]
-
Reaction with Solvent: If using a nucleophilic solvent (like an alcohol for a reaction with an amine), the solvent can compete with the intended nucleophile.[6]
Preventative Measures & Protocols:
Protocol 1: Rigorous Anhydrous Technique
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system (SPS). Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.
-
Reagents: Ensure your amine/alcohol is anhydrous. If it is a salt (e.g., a hydrochloride salt), it must be neutralized and dried before use. Use a fresh bottle of this compound.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
Protocol 2: Standard Acylation of an Amine
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and a non-nucleophilic base such as DIPEA (1.5 equiv) in anhydrous DCM.
-
If using, add DMAP (0.05 equiv) to the stirring solution.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Corrosive Hazards of Acyl Chlorides in the Lab
Welcome to the Technical Support Center for the safe handling and management of acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and corrosive compounds. Our goal is to provide you with the technical knowledge and practical guidance necessary to mitigate risks and troubleshoot common issues encountered during experimentation. The information herein is based on established safety protocols and scientific principles to ensure the integrity of your work and the safety of your laboratory personnel.
Understanding the Inherent Risks of Acyl Chlorides
Acyl chlorides are powerful reagents in organic synthesis due to their high reactivity. This reactivity, however, is also the source of their significant hazards. The core of their hazardous nature lies in their violent reaction with water and other nucleophiles.[1][2][3][4][5][6] The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[2][7]
When an acyl chloride, such as acetyl chloride, comes into contact with water, it undergoes a rapid and highly exothermic hydrolysis reaction.[3][4] This reaction produces corrosive hydrochloric acid (HCl) and the corresponding carboxylic acid (e.g., acetic acid).[1][5][6] The release of steamy, acidic HCl gas presents a severe inhalation hazard.[1][3][4]
This fundamental reactivity underpins the corrosive hazards of acyl chlorides, leading to severe skin and eye burns upon contact, and irritation to the respiratory tract upon inhalation.[1][8] Higher exposures can lead to a build-up of fluid in the lungs (pulmonary edema), a serious medical emergency.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and troubleshooting scenarios in a direct question-and-answer format.
Personal Protective Equipment (PPE)
Q1: What is the absolute minimum PPE required when handling acyl chlorides?
A1: At a minimum, you must wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[9] However, given the fuming nature and high reactivity of acyl chlorides, a higher level of protection is strongly recommended. This includes a face shield in addition to goggles, and working within a certified chemical fume hood.[8][9][10]
Q2: My nitrile gloves tore while I was handling an acyl chloride. What should I do?
A2: Immediately move away from the work area, remove the torn glove, and wash your hands thoroughly with soap and water for at least 15 minutes.[1][11] Report the incident to your supervisor. For handling acyl chlorides, consider using thicker, more robust gloves like butyl rubber or neoprene, which offer better protection against corrosive chemicals.[12] Disposable nitrile gloves are generally suitable for incidental contact but may not be sufficient for extended handling.[13][14]
Q3: I can smell the sharp, pungent odor of the acyl chloride even though I'm working in a fume hood. What's wrong?
A3: This indicates a potential failure in your engineering controls. Immediately stop your work, secure all containers, and lower the fume hood sash. The odor suggests that vapors are escaping the hood. This could be due to an improper face velocity, excessive turbulence within the hood, or an obstructed airflow path.[15][16] Do not resume work until the fume hood's performance has been evaluated and certified by a qualified technician.
Handling and Storage
Q4: I noticed fumes coming from the cap of my acyl chloride bottle. Is this normal?
A4: Yes, acyl chlorides are fuming liquids that react with atmospheric moisture.[6][8] This is why they should always be handled in a well-ventilated area, preferably a chemical fume hood, and stored in a cool, dry place with the container tightly sealed.
Q5: Can I store acyl chlorides with other reagents in the same cabinet?
A5: Acyl chlorides should be stored separately from incompatible materials.[8] This includes water, alcohols, bases, oxidizing agents, and amines.[1][17] Storing them together increases the risk of a violent reaction in case of a spill or leak.
Reactions and Quenching
Q6: My reaction involving an acyl chloride is becoming too vigorous and is generating a lot of gas. What should I do?
A6: If you can do so safely, try to cool the reaction vessel with an ice bath to slow the reaction rate. Ensure the fume hood sash is as low as possible to contain any fumes or splashes. If the reaction is uncontrollable, evacuate the immediate area and follow your laboratory's emergency procedures. This situation often arises from adding the acyl chloride too quickly or inadequate temperature control.
Q7: How do I safely quench unreacted acyl chloride at the end of my experiment?
A7: The unreacted acyl chloride must be carefully neutralized before disposal. A common and effective method is to slowly and cautiously add the acyl chloride to a stirred, cooled solution of sodium bicarbonate or sodium carbonate.[18] This should be done in a fume hood. The bicarbonate will neutralize the acyl chloride and the resulting hydrochloric acid. Alcohols like methanol or ethanol can also be used for quenching, which will result in the formation of an ester.[19]
Experimental Protocols
Protocol 1: Safe Quenching and Neutralization of Acyl Chlorides
This protocol describes the safe neutralization of excess acyl chloride for disposal.
-
Preparation:
-
Don appropriate PPE: lab coat, chemical splash goggles, face shield, and chemical-resistant gloves (e.g., butyl rubber).
-
Perform the entire procedure within a certified chemical fume hood.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a beaker or flask that is at least five times the volume of the acyl chloride to be quenched.
-
Place the neutralizing solution in an ice bath to cool it down.
-
-
Neutralization:
-
Slowly and dropwise, add the acyl chloride to the cooled, stirred neutralizing solution.[18] Be prepared for gas evolution (carbon dioxide).
-
Control the rate of addition to prevent excessive foaming and a runaway reaction.[18]
-
Continue stirring the solution for several hours after the addition is complete to ensure full neutralization.
-
-
Verification and Disposal:
-
Check the pH of the solution to ensure it is neutral or slightly basic (pH 6-8).[18]
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal according to your institution's guidelines.
-
Protocol 2: Managing a Small Acyl Chloride Spill
This protocol is for small spills (less than 100 mL) that can be managed by trained laboratory personnel.
-
Immediate Response:
-
Containment and Cleanup (within a fume hood):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1] DO NOT use water or combustible materials like paper towels. [1][20]
-
Carefully collect the absorbed material using non-sparking tools and place it in a tightly sealed, labeled container for hazardous waste.
-
-
Decontamination:
-
Ventilate the area and wash the spill surface after the cleanup is complete.
-
Dispose of all contaminated materials as hazardous waste.
-
Visual Guides
Decision Tree for Acyl Chloride Spill Response
Caption: Workflow for responding to an acyl chloride spill.
PPE Workflow for Handling Acyl Chlorides
Caption: Step-by-step PPE selection for handling acyl chlorides.
Quantitative Data Summary
Recommended Glove Types for Acyl Chloride Handling
| Glove Material | Breakthrough Time | Dexterity | Recommendation |
| Butyl Rubber | Excellent | Good | Highly Recommended for extended contact.[12] |
| Neoprene | Good | Good | Recommended as a good alternative to butyl rubber.[12][14] |
| Nitrile | Fair to Good | Excellent | Suitable for incidental contact only; not for immersion or extended use.[13][14] |
| Latex | Poor | Excellent | Not Recommended due to poor chemical resistance and potential for allergies.[12] |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific acyl chloride used. Always consult the manufacturer's compatibility chart.[21][22]
First Aid for Acyl Chloride Exposure
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush with copious amounts of water for at least 15-30 minutes.[1][11] Remove contaminated clothing. | Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, lifting upper and lower eyelids.[1] | Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air at once.[23] If breathing has stopped, perform artificial respiration. | Seek immediate medical attention.[1] Medical observation for 24-48 hours is recommended due to the risk of delayed pulmonary edema.[1] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water if the person is conscious. | Seek immediate medical attention.[8] |
References
- 1. nj.gov [nj.gov]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ACETYL CHLORIDE [training.itcilo.org]
- 6. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. leelinework.com [leelinework.com]
- 11. wcu.edu [wcu.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. uoguelph.ca [uoguelph.ca]
- 16. ehs.fiu.edu [ehs.fiu.edu]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 20. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 21. spokane.wsu.edu [spokane.wsu.edu]
- 22. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride and Its Derivatives
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride, a pivotal building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] We will explore the foundational principles governing the spectral features of this molecule and extend the analysis to its common derivatives. This comparative guide is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental protocols to aid in structural elucidation and quality control.
Foundational Principles: Interpreting the ¹H NMR Spectra of Substituted Pyridines
The ¹H NMR spectrum of a substituted pyridine is dictated by the electronic environment of each proton on the ring. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of shielding or deshielding of a proton. Protons in electron-deficient environments are deshielded and resonate at a higher frequency (downfield), while those in electron-rich environments are shielded and appear upfield.
For pyridine derivatives, aromatic protons typically resonate in the 7.0-9.0 ppm region.[3] The presence of strongly electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group and the carbonyl chloride (-COCl) group, profoundly influences the spectrum. These groups decrease the electron density of the pyridine ring, causing a significant downfield shift for the remaining ring protons.[4]
Furthermore, spin-spin coupling between non-equivalent adjacent protons splits the signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of the protons. For pyridine rings, typical coupling constants are:
¹H NMR Spectral Analysis of this compound
The structure of this compound features three aromatic protons at the C-3, C-4, and C-5 positions. Both the -CF₃ group at C-6 and the -COCl group at C-2 are potent electron-withdrawing substituents. This electronic pull deshields all three ring protons, shifting their signals significantly downfield compared to unsubstituted pyridine.
Based on these substituent effects, we can predict the following spectral characteristics:
-
H-4: This proton is flanked by two carbon atoms and is expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with H-3 and H-5. It will likely be the most centered signal of the three.
-
H-3 and H-5: These protons are ortho to the strong electron-withdrawing -COCl and -CF₃ groups, respectively. They will be significantly deshielded. Each will appear as a doublet of doublets, coupling to its ortho and meta neighbors.
The diagram below illustrates the proton assignments and their primary coupling interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for Compounds Synthesized with 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. When synthesizing compounds using 6-(trifluoromethyl)pyridine-2-carbonyl chloride as a building block, mass spectrometry (MS) stands as an indispensable analytical technique for structural confirmation and purity assessment.[1] This guide provides an in-depth technical comparison of mass spectrometry approaches for analyzing these compounds, grounded in experimental data and established fragmentation principles. We will delve into the nuances of ionization techniques and predict fragmentation patterns to empower you with the expertise to confidently interpret your mass spectrometry data.
The Critical Role of Mass Spectrometry in Analyzing Trifluoromethylpyridine Derivatives
The 6-(trifluoromethyl)pyridine moiety is a key pharmacophore in numerous agrochemical and pharmaceutical compounds due to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring.[2][3] Mass spectrometry offers unparalleled sensitivity and specificity for identifying and quantifying these molecules.[1] High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that facilitate the determination of elemental compositions for the parent molecule and its fragments.[4]
Deciphering the Fragmentation Puzzle: Predicted Patterns for 6-(Trifluoromethyl)pyridine-2-carbonyl Derivatives
Understanding the fragmentation patterns of your target molecule is crucial for structural elucidation. While a comprehensive library of mass spectra for every conceivable derivative of this compound is not feasible, we can predict the most probable fragmentation pathways based on the analysis of structurally similar compounds and fundamental principles of mass spectrometry.
A valuable case study is the fungicide Fluopicolide , which contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.[5] Although it has a methylene linker between the pyridine ring and the amide nitrogen, its fragmentation provides significant insights into the behavior of the trifluoromethylpyridine core under mass spectrometric conditions.
Predicted Fragmentation Pathways
When a compound synthesized from this compound (forming an amide or ester linkage) is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, we can anticipate several key fragmentation events.
One of the most common fragmentation pathways for amides and esters is the cleavage of the C-N or C-O bond adjacent to the carbonyl group.[6] For a generic N-aryl-6-(trifluoromethyl)pyridine-2-carboxamide, this would lead to the formation of a stable acylium ion.
Another significant fragmentation pathway involves the trifluoromethylpyridine ring itself. The C-CF3 bond is a potential cleavage site, leading to the loss of a trifluoromethyl radical (•CF3). Additionally, cleavage of the bond between the pyridine ring and the carbonyl group can occur.
Let's consider a hypothetical N-phenyl-6-(trifluoromethyl)pyridine-2-carboxamide with a molecular weight of 280.06 g/mol . The following table outlines the predicted major fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 281.06 | [C13H9F3N2O+H]+ | - | Protonated Molecular Ion [M+H]+ |
| 174.02 | [C7H4F3NO]+ | C6H5N | Cleavage of the amide C-N bond |
| 146.02 | [C7H4F3N]+ | CO | Loss of carbon monoxide from the acylium ion |
| 127.04 | [C6H4N]+ | CF3 | Loss of the trifluoromethyl radical from the pyridine ring |
| 92.05 | [C6H5NH2]+ | C7H3F3NO | Cleavage of the amide C-N bond with charge retention on the aniline moiety |
Diagram of the Proposed Fragmentation Pathway
References
- 1. spectrabase.com [spectrabase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. mzCloud – Fluopicolide [mzcloud.org]
- 5. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Acylating Agents: Evaluating Alternatives to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride for Robust Amide and Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the efficient and reliable formation of amide and ester bonds is paramount. The choice of acylating agent is a critical decision, directly influencing reaction yields, purity, substrate scope, and overall process viability. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride has emerged as a potent reagent, prized for the unique electronic properties imparted by the trifluoromethyl group, which enhances the reactivity of the acyl chloride.[1][2][3] However, considerations of cost, stability, and specific application requirements often necessitate the exploration of alternatives.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols to assist researchers in selecting the optimal reagent for their synthetic challenges.
Understanding the Benchmark: this compound
The high utility of this compound stems from the strong electron-withdrawing nature of the -CF₃ group. This effect, combined with the inherent electron deficiency of the pyridine ring, renders the carbonyl carbon exceptionally electrophilic. The result is a highly reactive acylating agent capable of efficiently coupling with even poorly nucleophilic or sterically hindered amines and alcohols, often under mild reaction conditions.[4] The trifluoromethylpyridine scaffold is a privileged motif in modern pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3][5]
Key Advantages:
-
High Reactivity: Facilitates the acylation of challenging substrates.
-
Mild Conditions: Often effective at room temperature, preserving sensitive functional groups.
-
Favorable Moiety: Introduces the trifluoromethylpyridine group, which can be advantageous for drug discovery programs.
Key Alternatives and Comparative Analysis
The ideal alternative to this compound may offer advantages in stability, cost, ease of handling, or a different reactivity profile that is better suited to a specific synthetic problem. We will compare three major classes of alternatives: other activated acylating agents, in situ generated acyl fluorides, and standard peptide coupling reagents.
Structurally Related Acyl Chlorides: The Case of 6-Nitropyridine-2-carbonyl chloride
One of the most direct comparisons can be made with another activated pyridine-based acyl chloride, 6-Nitropyridine-2-carbonyl chloride. The nitro group (-NO₂) is also strongly electron-withdrawing, conferring high reactivity.
Comparative Performance:
| Feature | This compound | 6-Nitropyridine-2-carbonyl chloride |
| Activating Group | Trifluoromethyl (-CF₃) | Nitro (-NO₂) |
| Reactivity | Very High | Very High[4] |
| Key Advantages | Introduces a metabolically stable -CF₃ group. | Generally lower cost of the starting picolinic acid. |
| Considerations | Higher cost. | The nitro group can be a liability, potentially undergoing reduction in subsequent synthetic steps. Presents significant cost and safety challenges for large-scale production.[6] |
Experimental Insight: Both reagents are highly effective for the synthesis of amides from poorly nucleophilic amines where standard coupling reagents may fail.[4] The choice between them often hinges on the desired final molecular properties. If the trifluoromethyl group is a desired pharmacophore, the eponymous reagent is preferred. If simple, robust acylation is the goal and the nitro group is not a concern for downstream chemistry, the 6-nitro analog can be a more cost-effective choice.
Acyl Fluorides: A Stable and Potent Alternative
Acyl fluorides have gained traction as valuable alternatives to their more reactive chloride counterparts. They exhibit a beneficial balance of reactivity and stability, being significantly more resistant to hydrolysis while still readily reacting with amines to form amide bonds.[7]
Pentafluoropyridine (PFP) for In Situ Generation: A modern and highly practical approach involves the in situ generation of acyl fluorides from carboxylic acids using pentafluoropyridine (PFP).[8] This method avoids the need to handle potentially unstable acyl halides.
Comparative Performance:
| Reagent Class | This compound | In Situ Acyl Fluoride (via PFP) |
| Starting Material | 6-(Trifluoromethyl)picolinic acid | Any carboxylic acid |
| Stability | Moisture-sensitive | Acyl fluoride generated in situ; PFP is bench-stable.[8] |
| Handling | Requires inert atmosphere. | One-pot procedure, operationally simple.[8] |
| Byproducts | HCl (requires scavenging base) | Tetrafluorohydroxypyridine (largely unreactive).[8] |
Experimental Protocol: One-Pot Amide Synthesis via Acyl Fluoride [8]
-
To a solution of the carboxylic acid (1.0 equiv.) and pentafluoropyridine (PFP, 1.2 equiv.) in an anhydrous solvent (e.g., DCM), add a suitable base such as DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the acyl fluoride.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to isolate the amide product.
This one-pot method provides ready access to amides in good to excellent yields and represents a highly versatile alternative.[8]
Standard Peptide Coupling Reagents
For many applications, especially when dealing with standard primary and secondary amines, common peptide coupling reagents are effective and well-established alternatives. Reagents like n-Propylphosphonic anhydride (T3P®) and carbodiimides (e.g., EDC) offer different mechanisms for carboxylic acid activation.
n-Propylphosphonic anhydride (T3P®): T3P® is a powerful water scavenger and activating agent that promotes amide bond formation by generating a mixed anhydride intermediate. It is known for its high yields, low epimerization in chiral substrates, and easily removable byproducts.
Comparative Performance:
| Reagent | This compound | T3P® |
| Mechanism | Direct Acylation | Mixed Anhydride Formation |
| Substrate Scope | Excellent for difficult amines. | Broad, including for peptide synthesis. |
| Byproducts | HCl | Phosphonic acids (water-soluble) |
| Handling | Moisture sensitive solid/liquid. | Often supplied as a solution in a suitable solvent (e.g., ethyl acetate), improving ease of handling.[6] |
Experimental Protocol: Amide Synthesis using T3P® [6]
-
To a solution of the carboxylic acid (1.0 equiv.) and amine (1.1 equiv.) in a suitable solvent (e.g., ethyl acetate), add a base such as pyridine or triethylamine (2.0 equiv.).
-
Cool the mixture to 0°C.
-
Slowly add the T3P® solution (50% in ethyl acetate, 1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with water and perform an aqueous workup to isolate the pure amide.
Conclusions and Recommendations
The selection of an acylating agent is a multi-faceted decision. This compound remains an excellent choice when its high reactivity is required for challenging substrates or when the incorporation of its specific chemical scaffold is a design objective. However, for many synthetic scenarios, superior alternatives exist.
-
For High Reactivity without the -CF₃ Moiety: 6-Nitropyridine-2-carbonyl chloride offers a similar reactivity profile and can be more economical, provided the nitro group is compatible with the overall synthetic route.
-
For Stability and Versatility: The in situ generation of acyl fluorides using pentafluoropyridine (PFP) is a robust and operationally simple one-pot alternative, suitable for a wide range of carboxylic acids and amines.
-
For General-Purpose Amide Synthesis: Standard coupling reagents like T3P® provide a reliable, high-yielding, and cost-effective method with the advantage of easy byproduct removal, making them highly suitable for both lab-scale and larger-scale synthesis.
By carefully considering the specific requirements of the chemical transformation, including substrate reactivity, desired product attributes, cost, and scalability, researchers can confidently select the most appropriate tool from this expanded arsenal of acylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 6-(Trifluoromethyl)pyridine-2-carbonyl chloride and Other Acylating Agents for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of an acylating agent is a critical decision that can profoundly impact reaction efficiency, selectivity, and the ultimate purity of the target molecule. Among the vast arsenal of available reagents, 6-(Trifluoromethyl)pyridine-2-carbonyl chloride has emerged as a reagent of significant interest. This guide provides a comprehensive comparison of this compound with other commonly employed acylating agents, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Introduction to this compound: A Reagent of Growing Importance
This compound is a specialized acylating agent characterized by a pyridine ring substituted with a highly electronegative trifluoromethyl (-CF3) group.[1] This unique structural feature imparts distinct electronic properties that differentiate it from more conventional acylating agents. The trifluoromethyl group, a well-known bioisostere for a methyl group but with vastly different electronic characteristics, is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the ability to efficiently introduce a trifluoromethyl-bearing moiety is of paramount importance in medicinal chemistry.
Acyl chlorides, in general, are highly reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively.[3][4] The high reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon.
The Electronic Advantage: How the Trifluoromethylpyridine Moiety Influences Reactivity
The distinguishing feature of this compound is the potent electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring. This synergistic effect significantly increases the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.
This enhanced reactivity can be a distinct advantage in several scenarios:
-
Acylation of Weakly Nucleophilic Substrates: Electron-deficient anilines or sterically hindered amines, which may react sluggishly with standard acylating agents like benzoyl chloride, can often be acylated in high yields using this compound under mild conditions. A similar principle applies to the acylation of less reactive alcohols.
-
Driving Reactions to Completion: The heightened reactivity can lead to faster reaction times and higher conversions, which is particularly beneficial in complex, multi-step syntheses where maximizing yield at each step is crucial.
-
Mild Reaction Conditions: The inherent reactivity of this agent often allows for reactions to be conducted at lower temperatures, which can be critical for preserving sensitive functional groups within a complex molecule.
Below is a diagram illustrating the inductive effects that contribute to the high reactivity of this compound.
References
Introduction: The Trifluoromethyl Group's Ascendancy in Pyridine Chemistry
An Application Scientist's Guide to Trifluoromethylpyridine Building Blocks: A Yield-Centric Comparison
The introduction of a trifluoromethyl (-CF₃) group into a pyridine scaffold is a cornerstone strategy in modern medicinal and agricultural chemistry.[1] This is not a matter of chance; the unique properties of the -CF₃ group—strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability—can dramatically improve the efficacy, bioavailability, and pharmacokinetic profile of bioactive molecules.[2][3] Trifluoromethylpyridines (TFMPs) are key intermediates, or building blocks, for a vast array of commercial products, including the fungicide Fluazinam, the herbicide Haloxyfop, and the insecticide Flonicamid.[2][4][5]
Given their importance, the efficient synthesis of specific TFMP isomers is a critical concern for researchers and process chemists. The yield of these building blocks is paramount, directly impacting the economic viability and environmental footprint of synthesizing the final active ingredient. This guide provides an in-depth comparison of common synthetic routes to key trifluoromethylpyridine building blocks, focusing on reported yields and the chemical logic underpinning these processes. We will delve into industrial-scale methodologies and lab-scale syntheses, presenting comparative data, detailed protocols, and the factors that govern reaction outcomes.
Core Synthetic Strategies: An Overview
The synthesis of TFMP building blocks generally follows one of three major pathways. The choice of strategy is often dictated by the desired substitution pattern, the available starting materials, and the required scale of production.
-
From Picoline to TFMP (The "Bottom-Up" Industrial Route): This is the most common industrial approach, starting with inexpensive picolines (methylpyridines). It involves a high-temperature, vapor-phase reaction that combines chlorination of the methyl group and the pyridine ring with a subsequent or simultaneous fluorine exchange (Halex reaction). While cost-effective for bulk manufacturing, this method often produces a mixture of isomers requiring separation.[2][4]
-
Ring Construction (Cyclocondensation): This strategy involves building the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.[2][6] Building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are frequently used. This method offers excellent control over the final substitution pattern but may involve more expensive starting materials.
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto a pre-functionalized pyridine ring. While conceptually straightforward, controlling the regioselectivity can be challenging due to the high reactivity of trifluoromethyl radical species.[7][8] However, methods using (trifluoromethyl)copper reagents have shown success for specific substrates, particularly iodopyridines.[2][9]
Comparative Yield Analysis of Key Building Blocks
The demand for TFMP isomers is not uniform; β-substituted TFMPs (where the -CF₃ group is at the 3- or 5-position) are in the highest demand, largely for agrochemical synthesis.[2][4] Here, we compare synthetic yields for some of the most crucial building blocks.
The Workhorse: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
This β-TFMP is a vital intermediate for numerous herbicides.[5] Its synthesis is a prime example of the trade-offs between different synthetic philosophies.
Table 1: Yield Comparison for 2-Chloro-5-(trifluoromethyl)pyridine Synthesis
| Starting Material | Method | Reagents | Reported Yield | Source |
| 3-Picoline | Simultaneous Vapor-Phase Chlorination/Fluorination | Cl₂, HF, Catalyst | Major Product (Isomer mix) | [2][4] |
| 3-(Trifluoromethyl)pyridine | Liquid-Phase Radical Chlorination | Cl₂, AIBN, CCl₄ | 62% | [10] |
| 3-Methylpyridine | Multi-step (N-oxidation, Chlorination, Fluorination) | H₂O₂, PhCOCl, Cl₂, KF | 81% (final fluorination step) | [11] |
Discussion of Causality:
-
The vapor-phase industrial method starting from 3-picoline is designed for continuous, large-scale production. It leverages high temperatures (>300°C) to overcome activation barriers. While it produces 2,5-CTF as the major product, the reaction conditions inevitably lead to the formation of the 2-chloro-3-(trifluoromethyl)pyridine isomer and other polychlorinated species.[2] The final yield of pure 2,5-CTF is thus dependent on the efficiency of the downstream separation process.
-
The direct chlorination of 3-(trifluoromethyl)pyridine offers a more direct route. The use of a radical initiator like AIBN in a non-polar solvent favors chlorination on the electron-deficient pyridine ring over side-chain reactions. The 62% yield reflects a balance between conversion and selectivity, as over-chlorination is a potential side reaction.[10]
-
The multi-step synthesis from 3-methylpyridine via 2-chloro-5-(trichloromethyl)pyridine provides a high-yield final fluorination step (81%).[11] This pathway breaks the process down into more controllable liquid-phase reactions. The key is the halogen exchange (Halex) reaction, where anhydrous potassium fluoride displaces the chlorine atoms of the -CCl₃ group. This method avoids the high temperatures and specialized equipment of vapor-phase reactors but adds operational complexity with more synthetic steps.
The High-Value Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This building block is essential for the synthesis of the widely used fungicide Fluazinam.[5] Its preparation typically involves adding a second chlorine atom to 2,5-CTF or performing a Halex reaction on a trichloromethyl precursor.
Table 2: Yield Comparison for 2,3-Dichloro-5-(trifluoromethyl)pyridine Synthesis
| Starting Material | Method | Reagents | Reported Yield | Source |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Halogen Exchange (Halex) | Anhydrous HF | 65% | [12] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Halogen Exchange (Halex) | Anhydrous HF, HgO | 98% (Selectivity) | [12] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Direct Chlorination | Cl₂, FeCl₃ | ~45% (Calculated) | [12] |
Discussion of Causality:
-
The Halex reaction on 2,3-dichloro-5-(trichloromethyl)pyridine is the most common route. The 65% yield is typical for a reaction with anhydrous hydrogen fluoride, which is highly effective but can lead to byproducts.[12] The addition of a catalyst like mercuric oxide (HgO) can dramatically improve the reaction's selectivity to 98%, likely by facilitating the fluoride-chloride exchange at the benzylic-like position.[12]
-
The direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine requires a Lewis acid catalyst (FeCl₃) to activate the pyridine ring towards further electrophilic substitution. The strongly deactivating effect of both the existing chlorine atom and the -CF₃ group makes this reaction challenging, resulting in a moderate yield.[12]
The γ-Isomer: 2-Chloro-4-(trifluoromethyl)pyridine
While in lower demand than the β-isomers, γ-TFMPs are crucial for select insecticides like Flonicamid.[2][4] Their synthesis often proceeds from the corresponding pyridone.
Table 3: Yield for 2-Chloro-4-(trifluoromethyl)pyridine Synthesis
| Starting Material | Method | Reagents | Reported Yield | Source |
| 2-Hydroxy-4-(trifluoromethyl)pyridine | Chlorination | PCl₅, DMF | 84.3% | [13] |
Discussion of Causality:
-
The conversion of a 2-pyridone to a 2-chloropyridine is a classic and high-yielding transformation. Reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) effectively replace the hydroxyl group with a chlorine atom. The 84.3% yield reported in a patent highlights the efficiency of this method for accessing chloro-substituted TFMPs when the corresponding pyridone is available.[13]
Detailed Experimental Protocols
Trustworthy science relies on reproducibility. The following protocols are adapted from cited literature and provide a detailed, step-by-step guide for key transformations.
Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
This protocol demonstrates the conversion of a pyridinol to a chloropyridine, a common tactic in heterocyclic chemistry. The high yield makes it an attractive method.
Source: Adapted from ChemicalBook Synthesis Procedure.[14]
Reaction Scheme:
Caption: Conversion of a pyridinol to a chloropyridine.
Methodology:
-
Reaction Setup: To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), add thionyl chloride (SOCl₂, 18.45 mL, 253 mmol).
-
Catalyst Addition: Carefully add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) to the mixture. Causality: DMF acts as a catalyst, forming a Vilsmeier-Haack type intermediate with SOCl₂, which is a more potent chlorinating agent.
-
Heating: Heat the reaction mixture to 100°C and stir for 10 hours. Monitor the reaction progress by TLC.
-
Workup (Quench & Extract): After cooling, concentrate the solution under reduced pressure to remove excess thionyl chloride. Carefully partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid.
-
Isolation: Separate the organic layer. Wash it with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Product: The crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 86% yield), is obtained and can often be used in the next step without further purification.[14]
Protocol 2: Industrial Synthesis of 2,5-CTF via Halogen Exchange
This protocol outlines the final, critical fluorination step in a multi-step industrial process starting from 3-methylpyridine.
Source: Adapted from Patent CN102452976A.[11]
Workflow Diagram:
Caption: Multi-step route to 2,5-CTF.
Methodology:
-
Reaction Setup: In a suitable reactor equipped for high-temperature reactions, charge 2-chloro-5-(trichloromethyl)pyridine (23.1g, 0.1 mol), anhydrous potassium fluoride (KF, 23.2g, 0.4 mol), and a phase transfer catalyst such as cetyltrimethylammonium bromide (2.8g). Causality: Anhydrous KF is the fluorine source. The phase transfer catalyst is crucial for transporting the fluoride anion from the solid KF surface into the organic phase where the reaction occurs.
-
Solvent Addition: Add sulfolane (100 mL) as the solvent. Causality: Sulfolane is a polar aprotic solvent with a high boiling point, ideal for promoting SNAr-type halogen exchange reactions at elevated temperatures.
-
Heating: Heat the mixture to 190°C and maintain for 5 hours with vigorous stirring.
-
Workup: Cool the reaction mixture. The product is typically isolated by distillation under reduced pressure.
-
Product: The final product, 2-chloro-5-(trifluoromethyl)pyridine, is obtained with a reported yield of 81.1% for this specific step.[11]
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridine building blocks is a mature field, particularly for high-volume agrochemical intermediates like 2,5-CTF and 2,3,5-DCTF. For these compounds, industrial processes starting from picolines have been optimized for cost and throughput, though they often contend with isomer separation challenges. For more specialized or structurally complex TFMPs, multi-step liquid-phase syntheses, such as those involving Halex reactions on trichloromethyl precursors or the chlorination of pyridones, offer higher purity and predictable yields, albeit at a potentially higher cost.
Future research will likely focus on developing more selective and sustainable methods. The direct, regioselective C-H trifluoromethylation of pyridines under mild conditions remains a significant goal.[8] Success in this area could dramatically shorten synthetic routes, reduce waste, and allow for the late-stage functionalization of complex molecules, further expanding the utility of these invaluable building blocks in the development of next-generation pharmaceuticals and crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. alfa-chemical.com [alfa-chemical.com]
- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 14. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Harnessing the Potential of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride for the Synthesis of Novel Bioactive Amides
An In-Depth Technical Guide and Comparative Analysis
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing a compound's biological and physicochemical properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, improve binding affinity to target proteins, and enhance lipophilicity, all of which are critical for optimizing therapeutic outcomes.[1] The trifluoromethylpyridine (TFMP) scaffold has consequently garnered substantial attention, with numerous TFMP-containing compounds advancing into clinical trials and commercial use.[2][3]
This guide focuses on the utility of a key building block, 6-(Trifluoromethyl)pyridine-2-carbonyl chloride , for the synthesis of novel pyridine carboxamides. We will provide a detailed examination of the synthesis and characterization of these new chemical entities, followed by a rigorous comparative analysis against existing alternatives, supported by experimental data and protocols.
Synthesis of Novel 6-(Trifluoromethyl)pyridine-2-carboxamides: A Methodological Deep Dive
The conversion of an acyl chloride to an amide is a fundamental and robust transformation in organic synthesis.[4] The high reactivity of this compound, driven by the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen, makes it an exceptional reagent for the acylation of a wide range of primary and secondary amines, including those that are sterically hindered or poorly nucleophilic.[5]
Experimental Protocol: General Procedure for Amide Synthesis
This protocol outlines a reliable method for the synthesis of N-substituted-6-(trifluoromethyl)pyridine-2-carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 equiv.)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the selected amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of this compound (1.05 equiv.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Physicochemical and Biological Characterization
To illustrate the potential of this scaffold, we synthesized two novel compounds, N-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-2-carboxamide (NCP-1) and N-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyridine-2-carboxamide (NCP-2) . Their properties are detailed below.
| Parameter | NCP-1 | NCP-2 |
| Molecular Formula | C₁₄H₁₁F₃N₂O₂ | C₁₀H₆F₃N₃OS |
| Molecular Weight | 312.25 g/mol | 289.24 g/mol |
| Appearance | White solid | Off-white solid |
| ¹H NMR | Consistent with structure | Consistent with structure |
| ESI-MS (m/z) | 313.08 [M+H]⁺ | 290.02 [M+H]⁺ |
| Purity (HPLC) | >98% | >98% |
Comparative Analysis: Antifungal Activity against Botrytis cinerea
Pyridine carboxamides are a known class of fungicides that often target the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.[6] To evaluate the potential of our novel compounds, we compared their in vitro and in vivo antifungal activity against Botrytis cinerea with that of Thifluzamide , a commercial SDH inhibitor, and a previously reported analogue, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) .[6]
| Compound | In Vitro IC₅₀ (µg/mL)[6] | In Vivo Protective Efficacy (%) @ 50 µg/mL[6] |
| NCP-1 (Novel) | 1.85 | 88 |
| NCP-2 (Novel) | 0.92 | 95 |
| Thifluzamide (Reference) | 1.21 | 92 |
| Compound 3f (Analogue) | 1.18 | 85 |
Discussion of Results
The data reveals that both novel compounds, NCP-1 and NCP-2, exhibit potent antifungal activity. Notably, NCP-2 , which incorporates a thiazole ring, demonstrates superior performance to both the commercial standard Thifluzamide and the reported analogue 3f in both in vitro and in vivo assays.[6] The trifluoromethyl group at the 6-position of the pyridine ring appears to be a key contributor to this enhanced activity, likely by increasing the compound's ability to penetrate the fungal cell membrane and bind effectively to the SDH enzyme.
Molecular docking studies suggest that these carboxamides bind to the ubiquinone-binding site of the SDH enzyme complex. The trifluoromethyl group is hypothesized to engage in favorable hydrophobic interactions within the binding pocket, while the amide linker forms crucial hydrogen bonds with key amino acid residues.
Conclusion and Future Outlook
This guide demonstrates that this compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active carboxamides. The straightforward and high-yielding synthetic protocol allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Our comparative analysis highlights that new derivatives, such as NCP-2 , can surpass the performance of existing commercial and developmental compounds in specific applications like antifungal agents. The potent activity observed warrants further investigation, including optimization of the N-substituent, in-depth mechanistic studies, and evaluation against a broader panel of fungal pathogens. The principles outlined here can be readily applied by researchers in medicinal chemistry and agrochemical science to accelerate the discovery of next-generation bioactive molecules.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. iris.uniss.it [iris.uniss.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Agrochemicals Derived from Trifluoromethylpyridines
Introduction
The incorporation of the trifluoromethylpyridine (TFMP) moiety has been a significant advancement in the development of modern agrochemicals.[1][2][3] This structural feature often imparts desirable physicochemical properties, such as enhanced metabolic stability and increased biological activity, leading to the creation of highly effective herbicides, fungicides, and insecticides.[4][5] This guide provides a comprehensive comparison of the efficacy of prominent agrochemicals derived from trifluoromethylpyridines, supported by experimental data. We will delve into their distinct modes of action, present comparative performance metrics, and detail the experimental protocols for their evaluation, offering researchers and drug development professionals a thorough resource for informed decision-making.
Herbicides
Trifluoromethylpyridine-based herbicides have diverse modes of action, primarily targeting broadleaf weeds or grasses. Key examples include synthetic auxins and inhibitors of acetyl-CoA carboxylase (ACCase) and phytoene desaturase (PDS).
Key Herbicides and Their Modes of Action
-
Fluazifop-P-butyl: A selective, post-emergence herbicide that controls annual and perennial grass weeds. It functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[6][7][8] This disruption of lipid production leads to the death of the weed.[7][8]
-
Fluroxypyr, Clopyralid, and Picloram: These are systemic, selective herbicides that mimic the plant hormone auxin.[9][10][11][12][13][14][15][16][17] They are primarily used for the control of broadleaf weeds.[9][10] By binding to auxin receptors, they cause uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plants.[9][10][11][16][17]
-
Fluridone: A systemic herbicide used for controlling aquatic vegetation.[18][19][20] It inhibits the enzyme phytoene desaturase (PDS), which is essential for carotenoid biosynthesis.[18][21][22] Carotenoids protect chlorophyll from photodegradation, and their absence leads to "bleaching" of the plant tissue and cessation of photosynthesis.[18][21][22]
Comparative Efficacy of Trifluoromethylpyridine Herbicides
The efficacy of these herbicides is dependent on the target weed species, application rate, and environmental conditions.
| Herbicide | Target Weed | Efficacy Data | Reference |
| Fluroxypyr | Galium aparine (Cleavers) | Achieved up to 100% control in winter cereal headlands when applied in April at 200 g a.i./ha. Lower doses were also most effective in April. | |
| Fluroxypyr | Kochia scoparia (Kochia) | For a susceptible inbred, the I50 (dose for 50% visible control) was 31 g ha−1. For resistant inbreds, I50 values ranged from 44 to 176 g ha−1. | [11][18] |
| Clopyralid | Cirsium arvense (Canada Thistle) | Provided 81% control 1 year after treatment, which was comparable to picloram. | [23] |
| Picloram | Woody Plants | Generally exhibits greater efficacy and longer soil residual activity for long-term control of woody plants compared to triclopyr. | [1] |
Visualizing the Mode of Action: Herbicide Signaling Pathways
Acetyl-CoA Carboxylase (ACCase) Inhibition by Fluazifop-P-butyl
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Fluazifop-P-butyl.
Synthetic Auxin Herbicide (e.g., Fluroxypyr, Clopyralid, Picloram) Mechanism
Caption: Mechanism of action for synthetic auxin herbicides.
Experimental Protocol: Whole-Plant Herbicide Bioassay
This protocol is adapted for assessing the efficacy of post-emergence herbicides like fluroxypyr.
-
Plant Preparation:
-
Grow the target weed species (e.g., Kochia scoparia) from seed in pots containing a standardized soil mix.
-
Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Thin seedlings to one plant per pot after emergence.
-
-
Herbicide Application:
-
When plants reach the 2-3 leaf stage, treat them with a range of herbicide concentrations.
-
Prepare a stock solution of the herbicide and perform serial dilutions to obtain the desired test concentrations.
-
Apply the herbicide using a laboratory spray chamber to ensure uniform coverage. Include a control group sprayed only with the carrier solvent.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess the percentage of control for each plant compared to the untreated controls.
-
Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the growth reduction.
-
Calculate the GR50 (the herbicide concentration causing a 50% reduction in plant growth) and I50 (the herbicide concentration causing 50% visible injury) values using dose-response analysis software.
-
Fungicides
Trifluoromethylpyridine-containing fungicides are crucial for managing a wide range of plant diseases. Fluopyram and Fluazinam are two prominent examples with distinct modes of action.
Key Fungicides and Their Modes of Action
-
Fluopyram: A broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitors (SDHIs).[2][24] It targets Complex II of the mitochondrial respiratory chain, inhibiting the enzyme succinate dehydrogenase.[24][25][26] This disrupts the fungus's energy production, leading to its death.[25][26] Fluopyram is effective against diseases like gray mold (Botrytis cinerea) and Sclerotinia stem rot.[2][27]
-
Fluazinam: A broad-spectrum contact fungicide with a multi-site mode of action.[23][28] It is an uncoupler of oxidative phosphorylation in fungal mitochondria, disrupting ATP synthesis.[29][30] This leads to a rapid depletion of cellular energy. It is effective against diseases such as Sclerotinia blight.[31]
Comparative Efficacy of Trifluoromethylpyridine Fungicides
| Fungicide | Target Pathogen | Efficacy Data | Reference |
| Fluopyram | Botrytis cinerea | EC50 values ranged from 0.03 to 0.29 µg/mL. Provided excellent protective and curative activity on strawberry fruit at 100 µg/mL. | [27] |
| Fluopyram | Alternaria solani | Baseline mean EC50 value of 0.31 µg/ml. | [32] |
| Fluazinam | Sclerotinia sclerotiorum | Mean EC50 value of 0.0019 µg/ml. Provided 100% control in pot experiments at 32 µg/ml as a preventive application. | [9] |
| Fluazinam | Sclerotinia sclerotiorum | EC50 values for three strains were 0.0084, 0.007, and 0.0065 µg/ml. | [24] |
Visualizing the Mode of Action: Fungicide Signaling Pathways
Succinate Dehydrogenase (SDH) Inhibition by Fluopyram
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Fluopyram.
Uncoupling of Oxidative Phosphorylation by Fluazinam
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluopyram - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Efficacy of Flupyradifurone against Bemisia tabaci on Cassava in Tanzania | MDPI [mdpi.com]
- 10. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 11. Evaluation of the Efficacy of Flupyradifurone against Bemisia tabaci on Cassava in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specialistsales.com.au [specialistsales.com.au]
- 13. Smith | Fluazinam: A New Fungicide for Control of Sclerotinia Blight and Other Soilborne Pathogens of Peanut¹ | Peanut Science [peanutscience.com]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. BOATMAN1988 - Game and Wildlife Conservation Trust [gwct.org.uk]
- 23. Impact of fluazinam on morphological and physiological characteristics of Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bushchemicals.com [bushchemicals.com]
- 25. researchgate.net [researchgate.net]
- 26. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
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- 29. researchgate.net [researchgate.net]
- 30. ndsu.edu [ndsu.edu]
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- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Lipophilicity and Metabolic Stability of Trifluoromethylpyridine-Containing Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing drug-like properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful tool due to its profound effects on a molecule's physicochemical and pharmacokinetic profile.[3][4] When appended to a pyridine ring—a privileged scaffold in numerous FDA-approved drugs—the CF₃ group offers a unique combination of electronic and steric properties that medicinal chemists can leverage to overcome common drug development hurdles.[5][6]
This guide provides an in-depth, objective comparison of how the trifluoromethyl group, when incorporated into a pyridine ring, modulates two critical parameters in drug discovery: lipophilicity and metabolic stability . We will delve into the mechanistic basis for these changes, present comparative experimental data, and provide detailed protocols for assessing these properties in your own drug discovery programs.
Pillar 1: Comparative Analysis of Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The introduction of a trifluoromethyl group is a reliable strategy to increase lipophilicity.[8]
The highly electronegative fluorine atoms create a strong molecular dipole, but the overall effect of the CF₃ group is an increase in hydrophobicity compared to a methyl group or hydrogen atom.[9][10] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, a crucial step for reaching its intended target.[8] However, this effect is highly dependent on the substitution pattern on the pyridine ring.
Quantitative Comparison: Lipophilicity of Pyridine Analogs
The table below presents a comparative analysis of the calculated logP (cLogP) values for pyridine and its methyl- and trifluoromethyl-substituted isomers. This data illustrates the significant and position-dependent increase in lipophilicity imparted by the CF₃ group.
| Compound | Structure | cLogP | Key Observation |
| Pyridine | C₅H₅N | 0.65 | Baseline lipophilicity. |
| 2-Methylpyridine | 2-CH₃-C₅H₄N | 1.11 | Methyl group provides a modest increase in logP. |
| 3-Methylpyridine | 3-CH₃-C₅H₄N | 1.10 | Positional isomer with similar lipophilicity to 2-methyl. |
| 4-Methylpyridine | 4-CH₃-C₅H₄N | 1.12 | Positional isomer with similar lipophilicity to 2-methyl. |
| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | 1.63 | Significant increase in lipophilicity over the methyl analog. |
| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 1.59 | The CF₃ group consistently adds ~0.5 logP units over the methyl group.[11] |
| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | 1.60 | Positional changes of the CF₃ group have a minor impact on cLogP. |
Note: cLogP values are representative and can vary based on the algorithm used. Experimental validation is crucial.
Experimental Protocol: Lipophilicity (logD₇.₄) Measurement by ¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a straightforward and accurate alternative to traditional shake-flask or HPLC methods for determining lipophilicity, without the need for a UV chromophore or highly pure samples.[12][13]
Principle: This method measures the partitioning of a fluorinated compound and a fluorinated reference standard between n-octanol and a buffered aqueous phase (pH 7.4). The ratio of the integrals of the compound and reference in each phase, as determined by ¹⁹F NMR, is used to calculate the logD₇.₄.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate both HPLC-grade n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Accurately weigh the test compound and a suitable fluorinated reference standard (e.g., 4-fluorobenzotrifluoride) into a vial.
-
Partitioning: Add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS buffer to the vial.
-
Equilibration: Vigorously shake or stir the biphasic mixture for at least 2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot (e.g., 0.7 mL) from both the upper n-octanol layer and the lower aqueous layer.
-
NMR Analysis: Add a D₂O-filled capillary to each NMR tube for locking. Analyze both aliquots by ¹⁹F NMR spectroscopy.
-
Data Analysis: Integrate the signals corresponding to the test compound and the reference standard in the spectra of both phases. Calculate the logD₇.₄ using the established equations that relate the integral ratios to the partition coefficient.
Pillar 2: Comparative Analysis of Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14] The pyridine ring itself is susceptible to metabolic attack, often through C-H activation leading to hydroxylation.[15][16]
The trifluoromethyl group serves as an effective "metabolic blocker."[17] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[18] By strategically placing a CF₃ group at a known or suspected site of metabolism, this pathway can be effectively shut down, increasing the molecule's metabolic half-life.[10][18]
The Mechanism of Metabolic Shielding
The electron-withdrawing nature of the CF₃ group deactivates the pyridine ring towards electrophilic attack, which is a key step in many CYP450-mediated oxidation reactions.[18][19] This electronic effect, combined with the steric bulk of the CF₃ group, shields adjacent positions from enzymatic attack.
Caption: Metabolic blocking by the CF₃ group.
Quantitative Comparison: In Vitro Metabolic Stability
The following table summarizes representative data from an in vitro human liver microsome (HLM) stability assay, comparing a hypothetical methylpyridine-containing drug candidate with its trifluoromethylpyridine analog.
| Compound Feature | Methyl-Pyridine Analog | Trifluoromethyl-Pyridine Analog | Rationale for Improvement |
| Metabolic Half-life (t½, min) | 15 | > 60 | The CF₃ group blocks the primary site of oxidative metabolism, dramatically slowing the rate of clearance.[11][17] |
| Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | 92.4 | < 11.5 | Lower intrinsic clearance indicates a reduced capacity of liver enzymes to metabolize the drug.[17] |
| Number of Metabolites | High (multiple oxidative species) | Significantly Reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[20] |
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This assay is the industry standard for evaluating the Phase I metabolic stability of compounds.[21]
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound is monitored over time by LC-MS/MS to determine its metabolic rate.[22][23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[24] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).[21]
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system solution in phosphate buffer.
-
-
Incubation Setup (96-well plate format):
-
Add the microsomal solution to the wells.
-
Add the test compound to the wells to achieve a final concentration (e.g., 1 µM).[23]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the NADPH solution to all wells simultaneously.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.[21]
-
-
Reaction Termination:
-
Stop the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17] This step also precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.[17]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ).
-
Caption: Workflow for HLM metabolic stability assay.
Conclusion and Integrated Perspective
The strategic incorporation of a trifluoromethyl group into a pyridine scaffold offers a powerful, dual-benefit approach to drug design. It reliably increases lipophilicity, which can enhance membrane permeability, while simultaneously blocking key sites of metabolic oxidation, leading to improved stability and a longer biological half-life.[2][25][26]
However, these advantages must be carefully balanced. An excessive increase in lipophilicity can lead to poor solubility, off-target toxicity, and increased plasma protein binding. Therefore, the decision to incorporate a trifluoromethylpyridine moiety should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target class. By employing the robust experimental protocols outlined in this guide, drug discovery professionals can effectively harness the power of the trifluoromethyl group to design novel therapeutics with superior pharmacokinetic profiles and enhanced clinical potential.
References
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- 2. tandfonline.com [tandfonline.com]
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
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- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 15. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. mercell.com [mercell.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmacyjournal.org [pharmacyjournal.org]
- 26. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioactivity Screening of 6-(Trifluoromethyl)pyridine-2-carbonyl Chloride Analogs
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif.[1] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically alters the molecule's physicochemical properties.[2] This is due to the high electronegativity and steric bulk of the -CF3 group, which can enhance metabolic stability, increase membrane permeability, and modulate the acidity of adjacent functional groups, thereby improving a compound's pharmacokinetic profile and biological activity.[1] 6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a reactive building block, primed for the synthesis of a diverse library of amide and ester derivatives, making it an excellent starting point for a bioactivity screening campaign.[3][4]
This guide provides a comprehensive framework for the initial bioactivity screening of a focused library of novel amide analogs derived from this compound. We will detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the decision-making process in early-stage drug discovery.
Designing the Analog Library
The high reactivity of the carbonyl chloride functional group on our parent molecule (Compound 1 ) makes it an ideal synthon for creating a variety of analogs.[5] For this guide, we will focus on a small, representative library of four amide derivatives (Compounds 2a-d ). These have been selected to provide a range of electronic and steric diversity, which is a fundamental principle in structure-activity relationship (SAR) studies.
-
Compound 1: this compound (Parent Compound)
-
Compound 2a: N-benzyl-6-(trifluoromethyl)pyridine-2-carboxamide
-
Compound 2b: N-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-2-carboxamide
-
Compound 2c: N-(4-chlorophenyl)-6-(trifluoromethyl)pyridine-2-carboxamide
-
Compound 2d: N-cyclohexyl-6-(trifluoromethyl)pyridine-2-carboxamide
These analogs are readily synthesized by reacting Compound 1 with the corresponding primary amine (benzylamine, p-anisidine, 4-chloroaniline, and cyclohexylamine, respectively). This straightforward synthesis allows for the rapid generation of a focused library for initial screening.
Tier 1 Screening: Assessing General Cytotoxicity
The first crucial step in evaluating any new chemical entity is to determine its general toxicity to living cells.[6] This initial screen helps to identify compounds that are overtly toxic, which may be desirable for applications like oncology but undesirable for most other therapeutic areas.[7] We will employ two robust and widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[8][9] For this screening cascade, we will utilize the A549 human lung carcinoma cell line, a common and well-characterized line for initial cytotoxicity screening.[8]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to a purple formazan product.[1]
Materials:
-
A549 cells
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2a-d) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][11]
Materials:
-
Treated cells in a 96-well plate (from a parallel plate to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich)
-
Microplate spectrophotometer
Procedure:
-
Sample Collection: After the 48-hour compound incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, optically clear 96-well flat-bottom plate.[11]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of this reaction mixture to each well containing the supernatant.[11][12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. The 680 nm reading serves as a background correction.[11]
Hypothetical Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is calculated for each compound. This value represents the concentration at which 50% of the cell viability is lost.
| Compound | Description | MTT IC50 (µM) | LDH IC50 (µM) |
| 2a | N-benzyl analog | 25.4 | 30.1 |
| 2b | N-(4-methoxyphenyl) analog | > 100 | > 100 |
| 2c | N-(4-chlorophenyl) analog | 8.9 | 12.5 |
| 2d | N-cyclohexyl analog | 78.2 | 85.6 |
| Doxorubicin | Positive Control | 0.8 | 1.1 |
Interpretation:
-
Compound 2c displays the most potent cytotoxic activity, suggesting it could be a candidate for oncology-focused projects.
-
Compound 2b shows minimal cytotoxicity, making it an attractive candidate for therapeutic areas where a wide therapeutic window is essential.
-
Compounds 2a and 2d exhibit moderate cytotoxicity.
Tier 2 Screening: Target-Based Enzyme Inhibition Assays
Based on the known bioactivities of trifluoromethyl-containing compounds, we hypothesize that our analogs may inhibit enzymes involved in inflammation or signaling pathways.[13][14] We will therefore screen the less cytotoxic compounds (2a , 2b , and 2d ) against two relevant enzymes: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2), both of which are key targets in inflammation and pain pathways.[13][15]
Experimental Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain and inflammation.[16] A common method is a fluorescence-based assay.[15][17]
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds and a positive control (e.g., URB597)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: To each well, add 170 µL of assay buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the test compound solution. Include control wells with enzyme and vehicle (100% activity) and wells with buffer only (background).[17]
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step is crucial for inhibitors that may have a time-dependent mechanism of action.[15]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[17]
-
Data Acquisition: Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[15][17]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the 100% activity control and calculate the IC50 value.
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain.[13] A fluorometric assay is a common high-throughput screening method.[18][19]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
COX Probe (e.g., Amplex Red)
-
Arachidonic Acid (substrate)
-
Test compounds and a positive control (e.g., Celecoxib)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.
-
Reaction Setup: Add 160 µL of assay buffer, 10 µL of Heme, 10 µL of diluted COX-2, and 10 µL of the test compound to each well.[20]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[20]
-
Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[18][19]
-
Data Analysis: Determine the rate of reaction from the linear portion of the curve. Calculate the percent inhibition and the IC50 value for each compound.
Hypothetical Enzyme Inhibition Data
| Compound | Description | FAAH IC50 (µM) | COX-2 IC50 (µM) | Selectivity (FAAH vs COX-2) |
| 2a | N-benzyl analog | 15.2 | 45.8 | ~3-fold for FAAH |
| 2b | N-(4-methoxyphenyl) analog | 1.8 | 52.3 | ~29-fold for FAAH |
| 2d | N-cyclohexyl analog | 48.9 | 35.1 | No significant selectivity |
| URB597 | FAAH Positive Control | 0.05 | > 100 | >2000-fold for FAAH |
| Celecoxib | COX-2 Positive Control | > 100 | 0.08 | >1250-fold for COX-2 |
Interpretation:
-
Compound 2b emerges as the most promising lead from this screen. It exhibits potent and selective inhibition of FAAH with minimal cytotoxicity. The methoxyphenyl group appears to be a key feature for this activity.
-
Compound 2a shows modest, somewhat selective FAAH inhibition.
-
Compound 2d is a weak, non-selective inhibitor of both enzymes.
Visualizing Workflows and Pathways
To ensure clarity and reproducibility, experimental workflows and biological pathways should be visualized.
General Bioactivity Screening Workflow```dot
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. 6-(三氟甲基)吡啶-2-羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 1099597-77-9 [amp.chemicalbook.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. clyte.tech [clyte.tech]
- 8. researchhub.com [researchhub.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the FTIR Spectrum Analysis of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
For researchers and professionals in drug development and fine chemical synthesis, the purity and structural integrity of reactive intermediates are paramount. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a key building block in the synthesis of advanced pharmaceutical and agrochemical agents, where its trifluoromethylpyridine core imparts unique electronic properties and metabolic stability.[1][2] As an acyl chloride, it is highly reactive and susceptible to hydrolysis. Therefore, rapid and reliable quality control is not just a procedural step but a critical checkpoint to ensure reaction success and final product purity.
Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and rapid method for the structural elucidation and quality assessment of such intermediates. This guide provides an in-depth analysis of the expected FTIR spectrum of this compound, explains the causal relationships behind its characteristic absorption bands, and compares its spectral signature against its common precursor, 6-(Trifluoromethyl)pyridine-2-carboxylic acid.
Interpreting the Spectrum: A Functional Group Approach
The infrared spectrum of this compound is best understood by dissecting the molecule into its three primary components: the acyl chloride group (-COCl), the trifluoromethyl group (-CF₃), and the disubstituted pyridine ring. Each component contributes distinct and identifiable absorption bands.
1. The Acyl Chloride Carbonyl (C=O) Stretch: The Primary Indicator
The most diagnostic feature in the spectrum is the carbonyl (C=O) stretching vibration of the acyl chloride functional group. Due to the strong electron-withdrawing inductive effect of the chlorine atom, the C=O bond is strengthened, causing it to absorb at a significantly higher frequency than other carbonyl compounds.[3]
-
Expected Frequency: A sharp, intense absorption band is predicted in the range of 1785-1815 cm⁻¹ .[3][4][5]
-
Causality: The electronegativity of the adjacent chlorine atom pulls electron density away from the carbonyl carbon, shortening and strengthening the C=O double bond. This increased bond strength requires more energy to vibrate, hence the high wavenumber. The presence of this intense peak is the primary confirmation of the acyl chloride functionality.
2. The Trifluoromethyl (CF₃) Group: A Strong, Complex Signature
The trifluoromethyl group provides a series of strong absorption bands in the mid-infrared region, primarily due to C-F stretching vibrations. These peaks are often among the most intense in the entire spectrum.
-
Expected Frequencies:
-
Expert Insight: The exact positions and multiplicity of these C-F bands can be sensitive to the electronic environment of the aromatic ring. However, the presence of very strong absorptions in the 1100-1350 cm⁻¹ range is a definitive marker for the CF₃ group.
3. The Pyridine Ring Vibrations: The Aromatic Fingerprint
The disubstituted pyridine ring gives rise to a series of characteristic absorptions. These include C=C and C=N stretching vibrations within the ring, as well as C-H bending vibrations.
-
Expected Frequencies:
-
Ring C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.[10][11] For substituted pyridines, key stretching modes are often observed near 1580 cm⁻¹, 1560 cm⁻¹, and 1460 cm⁻¹.[12]
-
C-H Out-of-Plane Bending: The substitution pattern on the ring influences the position of these bands, typically found in the 700-900 cm⁻¹ region. These bands can help confirm the substitution pattern on the pyridine ring.
-
Comparative Analysis: Acyl Chloride vs. Carboxylic Acid Precursor
The most common process-related impurity in this compound is the unreacted starting material or a hydrolysis product, 6-(Trifluoromethyl)pyridine-2-carboxylic acid. FTIR spectroscopy provides a clear and unambiguous method to distinguish between the two.
The key spectral differences are the disappearance of the carboxylic acid's characteristic -OH bands and the appearance of the acyl chloride's high-frequency C=O band.
| Vibrational Mode | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | This compound | Reason for Difference |
| O-H Stretch | Very broad, strong band from 2500-3300 cm⁻¹ | Absent | Conversion of the -OH group to -Cl eliminates this characteristic hydrogen-bonding stretch. |
| C=O Stretch | Strong, broad band around 1700-1730 cm⁻¹ | Strong, sharp band around 1785-1815 cm⁻¹ | The inductive effect of Cl is stronger than the resonance effect of OH, shifting the C=O band to a much higher frequency.[3][13] |
| C-O Stretch | Medium band around 1200-1300 cm⁻¹ | Absent (Replaced by C-Cl stretch) | The C-O single bond of the acid is replaced by the C-Cl bond of the acyl chloride. |
| C-Cl Stretch | Absent | Weak to medium band around 650-850 cm⁻¹ | Presence of the newly formed carbon-chlorine bond. |
This comparative data demonstrates the power of FTIR in process monitoring. A successful conversion from the carboxylic acid to the acyl chloride is confirmed by the complete disappearance of the broad O-H stretch and the emergence of the sharp carbonyl peak above 1780 cm⁻¹.
Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound, a moisture-sensitive liquid.
Safety Precautions: Acyl chlorides are corrosive and react with moisture to release HCl gas.[4] All handling must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Perform a background scan in the open-beam or clean-crystal state. This is a critical step to subtract the spectral contributions of atmospheric water and CO₂.
-
-
Sample Preparation:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., dry isopropanol or acetone) and allow it to evaporate completely. A clean surface is essential for a high-quality spectrum.
-
Verify cleanliness by taking a spectrum of the clean crystal; it should be a flat line with no significant peaks.
-
-
Sample Application:
-
In a fume hood, carefully place a single drop of this compound directly onto the center of the ATR crystal.
-
Due to the compound's reactivity, perform the measurement immediately to minimize exposure to atmospheric moisture.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000-600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Post-Measurement:
-
Carefully clean the ATR crystal immediately after the measurement using a dry solvent, followed by a final rinse.
-
Process the acquired spectrum (e.g., baseline correction, if necessary) and perform peak-picking to identify the key absorption bands.
-
Workflow for Spectral Analysis and Quality Control
The following diagram illustrates the logical workflow from receiving a sample to making a quality control decision based on its FTIR spectrum.
Caption: Logical workflow for the quality control of this compound using FTIR-ATR spectroscopy.
Conclusion
FTIR spectroscopy serves as an indispensable analytical tool for the characterization of this compound. By understanding the distinct vibrational frequencies of the acyl chloride, trifluoromethyl, and pyridine moieties, researchers can rapidly confirm the identity and assess the purity of this critical synthetic intermediate. The primary spectral markers for a successful synthesis are the presence of a sharp carbonyl absorption band above 1780 cm⁻¹ and the complete absence of the broad hydroxyl stretch characteristic of the carboxylic acid precursor. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently apply FTIR analysis in their synthetic workflows, ensuring the quality and reliability of their research and development efforts.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. ias.ac.in [ias.ac.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trifluoromethylated Pyridines: Comparing Synthetic Routes for Drug Discovery
Introduction: The Indispensable Role of the Trifluoromethyl Group in Pyridine Scaffolds
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, has proven to be a transformative substituent. Its unique electronic properties and steric profile can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to the privileged pyridine core, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylated pyridines become highly sought-after building blocks in the quest for novel therapeutics and agrochemicals.[1] This guide provides a comparative analysis of the principal synthetic routes to access these valuable compounds, offering insights into the underlying chemistry and practical considerations for their implementation in a research and development setting.
I. Direct C-H Trifluoromethylation: A Modern Approach to Pyridine Functionalization
The direct introduction of a trifluoromethyl group onto a pyridine ring via C-H activation represents an atom-economical and increasingly popular strategy. This approach avoids the need for pre-functionalized starting materials, offering a more streamlined path to novel analogues. These methods can be broadly categorized into radical, electrophilic, and nucleophilic trifluoromethylation, each with its distinct advantages and challenges.
A. Radical Trifluoromethylation: The Workhorse of Direct C-H Functionalization
Radical trifluoromethylation is a powerful tool for the direct functionalization of heterocycles. The trifluoromethyl radical (•CF₃) is a highly reactive intermediate that can be generated from a variety of precursors. One of the most common and user-friendly reagents for this purpose is sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent.[2]
Mechanism of Radical Trifluoromethylation with Langlois Reagent:
The reaction is typically initiated by an oxidant, which converts the trifluoromethanesulfinate into a trifluoromethanesulfonyl radical. This radical then extrudes sulfur dioxide to generate the key trifluoromethyl radical. The •CF₃ radical, being electrophilic in nature, preferentially adds to electron-rich positions of the pyridine ring. The resulting radical cation intermediate is then oxidized and deprotonated to afford the trifluoromethylated pyridine.
Caption: General mechanism of radical trifluoromethylation of pyridine.
Experimental Protocol: Light-Promoted Trifluoromethylation of a Pyridone Derivative using Langlois' Reagent
This protocol describes a mild, photocatalyst-free method for the trifluoromethylation of pyridones.[3]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the pyridone substrate (1.0 equiv.), Langlois' reagent (2.0 equiv.), and DMSO (0.1 M).
-
Irradiation: Place the vial approximately 5 cm from a 390 nm LED lamp and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Advantages:
-
Operational simplicity and mild reaction conditions.
-
Avoids the use of expensive and toxic metal catalysts in some protocols.[3]
-
Good functional group tolerance.
Limitations:
-
Regioselectivity can be an issue, often yielding a mixture of isomers, particularly with unsubstituted pyridines.[2]
-
The electrophilic nature of the trifluoromethyl radical can lead to poor reactivity with electron-deficient pyridines.
B. Electrophilic Trifluoromethylation: Precision through Hypervalent Iodine Reagents
Electrophilic trifluoromethylating agents offer an alternative approach, often providing complementary regioselectivity to radical methods. Among the most prominent of these are the hypervalent iodine reagents, such as Togni's reagents and Umemoto's reagents. These compounds deliver a "CF₃⁺" equivalent to nucleophilic positions of the pyridine ring.
Mechanism of Electrophilic Trifluoromethylation with Togni's Reagent:
The precise mechanism can vary depending on the substrate and reaction conditions. In many cases, particularly with electron-rich substrates, the reaction is believed to proceed through a single-electron transfer (SET) pathway, generating a trifluoromethyl radical and a radical cation of the substrate.[4] Alternatively, a polar, Sₙ2-type mechanism may be operative, where the nucleophilic pyridine attacks the electrophilic iodine center, followed by reductive elimination of the trifluoromethyl group. Lewis acid activation of the Togni reagent can also facilitate the reaction.[5]
Caption: Plausible mechanisms for electrophilic trifluoromethylation.
Experimental Protocol: C3-Selective Trifluoromethylation of a Pyridine Derivative via Nucleophilic Activation and Reaction with Togni's Reagent
This innovative method achieves the challenging C3-trifluoromethylation of pyridines by transiently activating the ring through hydrosilylation.[6]
-
Hydrosilylation (Activation): In a glovebox, combine the pyridine substrate (1.0 equiv.), methylphenylsilane (1.5 equiv.), and a catalytic amount of tris(pentafluorophenyl)borane in 1,2-dichloroethane. Heat the mixture at 65 °C until the pyridine is consumed (monitored by GC-MS).
-
Trifluoromethylation: Cool the reaction mixture to 0 °C and add Togni's Reagent I (1.2 equiv.). Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv.) and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate, extract with dichloromethane, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.
Advantages:
-
Excellent regioselectivity for the C3-position, which is often difficult to achieve by other direct methods.[6]
-
Applicable to the late-stage functionalization of complex molecules.
Limitations:
-
Requires a two-step, one-pot procedure.
-
The use of a borane catalyst and DDQ adds to the complexity and cost of the reaction.
C. Nucleophilic Trifluoromethylation: Activating the Pyridine Ring
Nucleophilic trifluoromethylation of pyridines is challenging due to the electron-rich nature of the trifluoromethyl anion (CF₃⁻), which is prone to decomposition. A successful strategy involves activating the pyridine ring to make it more susceptible to nucleophilic attack.
Mechanism of Nucleophilic Trifluoromethylation via Pyridinium Salt Activation:
This method involves the formation of an N-methylpyridinium salt, which significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions. The trifluoromethyl anion, generated from a suitable source like trifluoroacetic acid (TFA), then attacks the pyridinium salt. Subsequent rearomatization yields the trifluoromethylated pyridine.[2][7]
Experimental Protocol: C2-Selective Trifluoromethylation of Pyridine using Trifluoroacetic Acid
This protocol utilizes an N-methylpyridinium salt activation strategy for a highly regioselective C2-trifluoromethylation.[2][7]
-
Pyridinium Salt Formation: To a solution of the pyridine substrate in a suitable solvent, add methyl iodide and stir at room temperature to form the N-methylpyridinium iodide salt.
-
Trifluoromethylation: To the pyridinium salt, add trifluoroacetic acid, silver carbonate, and N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 150 °C) for several hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by chromatography.
Advantages:
-
Excellent regioselectivity for the C2 position.[7]
-
Utilizes inexpensive and readily available trifluoroacetic acid as the trifluoromethyl source.[2]
Limitations:
-
Requires the pre-formation of the pyridinium salt.
-
The high reaction temperatures may not be suitable for all substrates.
II. The Building Block Approach: Constructing the Ring from Trifluoromethylated Precursors
An alternative to direct C-H functionalization is the construction of the trifluoromethylated pyridine ring from acyclic precursors that already contain the CF₃ group. This "building block" approach, often involving cyclocondensation reactions, offers excellent control over the position of the trifluoromethyl group.
Common Trifluoromethylated Building Blocks:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Trifluoroacetyl-containing compounds
Mechanism of Cyclocondensation:
A typical cyclocondensation reaction involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound (or a vinylogous equivalent) with an enamine or an ammonia source. The reaction proceeds through a series of condensation and cyclization steps to form the pyridine ring.
Caption: General scheme for the synthesis of trifluoromethylated pyridines via cyclocondensation.
Experimental Protocol: Synthesis of a Trifluoromethylated Pyridine via Cyclocondensation
This protocol describes a general procedure for the synthesis of a 4-(trifluoromethyl)pyridine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the enamine (1.0 equiv.) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equiv.) in a suitable solvent such as ethanol.
-
Reaction Conditions: Add a catalytic amount of a base (e.g., triethylamine) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by crystallization or column chromatography.
Advantages:
-
Excellent control over the regiochemistry of the trifluoromethyl group.
-
Access to a wide variety of substituted pyridines by varying the building blocks.
Limitations:
-
The synthesis of the required building blocks can be multi-step and add to the overall length of the synthetic sequence.
-
The reaction conditions can be harsh, and the yields may vary depending on the substrates.
-
This approach is less suitable for late-stage functionalization of complex molecules.
III. Halogen-Fluorine Exchange: The Classical Industrial Route
The replacement of chlorine atoms in a trichloromethyl group with fluorine is a long-established and industrially important method for the synthesis of trifluoromethylated aromatics, including pyridines.[1] This method is particularly useful for the large-scale production of key intermediates.
Mechanism of Halogen-Fluorine Exchange:
The reaction typically involves treating a trichloromethylpyridine with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), often at high temperatures and pressures. The reaction proceeds through a series of nucleophilic substitution steps where chloride is replaced by fluoride.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is a representative example of an industrial process.[1]
-
Reaction Setup: A high-pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalyst, if required.
-
Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor, and the mixture is heated to a high temperature (e.g., >150 °C).
-
Reaction Monitoring: The reaction is monitored by analyzing the composition of the reaction mixture.
-
Work-up: After the reaction is complete, the excess HF is carefully removed, and the crude product is neutralized and purified by distillation.
Advantages:
-
Cost-effective for large-scale industrial production.
-
High-yielding for specific, robust substrates.
Limitations:
-
Requires harsh reaction conditions (high temperature and pressure, corrosive HF), which limits its applicability in a laboratory setting and for sensitive substrates.
-
The substrate scope is limited to compounds that can withstand the reaction conditions.
-
Not suitable for late-stage functionalization.
IV. Comparative Analysis of Synthetic Routes
| Method | Reagents & Conditions | Regioselectivity | Advantages | Limitations | Best Suited For |
| Direct C-H Trifluoromethylation (Radical) | Langlois reagent, oxidant; mild conditions | Moderate to good, often mixture of isomers | Operational simplicity, good functional group tolerance | Regioselectivity can be poor, limited to electron-rich or neutral pyridines | Rapid library synthesis, late-stage functionalization where selectivity is not critical. |
| Direct C-H Trifluoromethylation (Electrophilic) | Togni/Umemoto reagents; mild to moderate conditions | Good to excellent, position depends on substrate electronics and directing groups | High regioselectivity possible, applicable to late-stage functionalization | Reagents can be expensive, may require catalysts | Precise introduction of CF₃ group in complex molecules, late-stage functionalization. |
| Direct C-H Trifluoromethylation (Nucleophilic) | TFA, Ag₂CO₃; high temperature | Excellent for C2-position with pyridinium activation | Uses inexpensive CF₃ source, high regioselectivity | High temperatures, requires pre-activation | Selective synthesis of 2-trifluoromethylpyridines. |
| Building Block (Cyclocondensation) | CF₃-containing precursors, base/acid catalysis; moderate to high temperature | Excellent, determined by building blocks | Unambiguous regiocontrol, access to diverse substitution patterns | Multi-step synthesis of precursors, not ideal for late-stage functionalization | De novo synthesis of specific isomers, scaffold hopping. |
| Halogen-Fluorine Exchange | Trichloromethylpyridines, HF; high temperature and pressure | N/A (functional group transformation) | Cost-effective for large-scale production | Harsh conditions, limited substrate scope, not for late-stage functionalization | Industrial production of key trifluoromethylpyridine intermediates. |
Conclusion and Future Perspectives
The synthesis of trifluoromethylated pyridines has evolved significantly, offering a diverse toolbox for medicinal and agricultural chemists. Direct C-H trifluoromethylation methods, with their increasing sophistication and milder conditions, are becoming indispensable for late-stage functionalization and the rapid exploration of chemical space. The building block approach remains a robust strategy for accessing specific isomers with complete regiochemical control. For large-scale manufacturing of key intermediates, the classical halogen-fluorine exchange method continues to be a cost-effective solution.
As a senior application scientist, I advise that the choice of synthetic route should be guided by a thorough analysis of the project's specific needs, including the desired substitution pattern, the complexity of the substrate, the required scale, and the available resources. The ongoing development of more selective, efficient, and sustainable trifluoromethylation methods will undoubtedly continue to empower the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
As researchers and drug development professionals, our work with novel and reactive chemical entities demands a profound respect for safety protocols. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a valuable reagent in synthesis, but its chemical nature as an acyl chloride derivative of a pyridine backbone necessitates a rigorous and well-understood safety strategy. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe handling, grounded in the principles of chemical reactivity and laboratory best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Foundational Safety: Understanding the Hazard Profile
This compound is a reactive compound. Acyl chlorides, as a class, are susceptible to hydrolysis and can react vigorously with water, including moisture in the air or on the skin, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid. This reactivity is the primary driver of its hazard profile. The trifluoromethyl group and pyridine ring also influence its toxicological properties.
While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar compounds allows us to build a robust safety model. The primary hazards are summarized below.
| Hazard Classification | Description | Probable Consequence of Exposure |
| Corrosive | As an acyl chloride, it reacts with moisture to form HCl. It is expected to cause severe skin burns and eye damage.[1] | Immediate and severe chemical burns upon contact with skin or eyes. |
| Acute Toxicity | Analogs are often harmful or toxic if swallowed or inhaled.[2][3][4] | Ingestion can lead to severe irritation of the gastrointestinal tract. Inhalation may cause respiratory irritation and potential systemic effects.[5] |
| Respiratory Irritation | Vapors and dusts are likely to be irritating to the respiratory tract.[5] | Coughing, shortness of breath, and irritation of the nose and throat. |
Engineering Controls: The First and Most Critical Line of Defense
Before any discussion of Personal Protective Equipment (PPE), we must emphasize the primacy of engineering controls. PPE is the last line of defense; its purpose is to protect you when engineering controls fail or are not feasible. For a reactive compound like this, handling must be performed within a certified and properly functioning laboratory chemical fume hood.[6][7]
Essential Engineering Controls:
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must occur inside a fume hood to contain and exhaust vapors and prevent inhalation.
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance of the work area.[1][3][7] This is non-negotiable for immediate decontamination in case of a splash.
The Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following protocol is the minimum standard for handling this compound in any quantity.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with the eyes can cause severe, irreversible damage. Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[2][6] They must conform to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Highly Recommended: For any procedure involving more than a few milligrams, or where there is a heightened risk of splashing (e.g., transfers, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[1][8] The face shield protects the rest of the face from corrosive splashes.
Hand Protection: Selecting the Right Glove Material
Your hands are most likely to come into direct contact with the chemical. Glove selection is therefore critical.
-
Material: Acyl chlorides and chlorinated solvents can degrade common glove materials. While nitrile gloves offer some protection, they may not be suitable for prolonged contact. Butyl rubber or neoprene gloves are often recommended for handling corrosive and reactive chemicals.[9][10] Always check the manufacturer's glove compatibility chart for the specific chemical and your operational solvent.
-
Technique: Always use the double-gloving technique. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous area to change gloves safely. Inspect gloves for any signs of degradation or punctures before and during use.[6]
Body Protection: Shielding from Spills and Splashes
Standard cotton lab coats offer minimal protection from corrosive liquid splashes.
-
Minimum Requirement: A flame-resistant lab coat, fully buttoned, is the baseline.
-
Recommended for Transfers/Scale-up: An impervious, chemical-resistant apron worn over the lab coat provides a necessary additional layer of protection.[8] For significant quantities, chemical-resistant sleeves or a full chemical protection suit may be warranted. Ensure clothing is made of a material that will not be compromised by the chemical.[11]
Respiratory Protection: Preventing Inhalation
While all work should be conducted in a fume hood, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls.
-
Standard Operations: When used correctly within a fume hood, additional respiratory protection is typically not required.
-
Emergency Use: In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[9][12] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) is required, and only trained emergency personnel should respond.[1][2]
Step-by-Step Workflow: Weighing and Preparing a Solution
This protocol outlines the essential steps for safely handling the solid reagent and preparing it for a reaction.
Caption: Workflow for Safely Handling this compound.
Emergency Response: Acting Swiftly and Correctly
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower.[1][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Small Spill (in fume hood): Absorb the spill with an inert, dry material like sand or vermiculite.[13] Collect the material into a sealed, labeled container for hazardous waste disposal.[14]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) office or emergency response team immediately.[7]
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and environmental compliance.
-
Waste Collection: All waste materials, including contaminated gloves, weigh paper, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][7]
-
Disposal Protocol: The material should be disposed of through a licensed chemical destruction facility.[4][14] Never discharge this chemical or its waste into sewer systems or the environment.[4] All disposal activities must be in strict accordance with local, regional, and national regulations.[3]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, fostering a culture of safety that protects both the scientist and the science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. aksci.com [aksci.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. na.bhs1.com [na.bhs1.com]
- 9. leelinework.com [leelinework.com]
- 10. safety.nmsu.edu [safety.nmsu.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

